molecular formula C11H8Cl4N2 B1678718 R 57720 CAS No. 98164-11-5

R 57720

Numéro de catalogue: B1678718
Numéro CAS: 98164-11-5
Poids moléculaire: 310.0 g/mol
Clé InChI: CQYPJWPKIDFQPP-AVHZNCSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RN given refers to (monohydrochloride (Z))-isomer;  RN for parent cpd not available 2/89

Propriétés

Numéro CAS

98164-11-5

Formule moléculaire

C11H8Cl4N2

Poids moléculaire

310.0 g/mol

Nom IUPAC

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]imidazole;hydrochloride

InChI

InChI=1S/C11H7Cl3N2.ClH/c12-8-1-2-9(10(13)5-8)11(14)6-16-4-3-15-7-16;/h1-7H;1H/b11-6-;

Clé InChI

CQYPJWPKIDFQPP-AVHZNCSWSA-N

SMILES isomérique

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=CN=C2)/Cl.Cl

SMILES canonique

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=CN=C2)Cl.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

R 57720
R-57720
R57720

Origine du produit

United States

Foundational & Exploratory

The Enigmatic Compound R 57720: An Inquiry into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the compound designated as R 57720 remains elusive. No publicly available data detailing its mechanism of action, pharmacological targets, or associated signaling pathways could be identified. This suggests that this compound may be an internal, preclinical, or discontinued (B1498344) compound code from a pharmaceutical or research institution that has not been disclosed in public scientific literature.

The absence of information precludes the creation of a detailed technical guide as requested. It is not possible to summarize quantitative data, provide experimental protocols, or generate diagrams of signaling pathways without foundational research identifying the compound's biological activity.

It is conceivable that the identifier "this compound" may be inaccurate or contain a typographical error. Variations in notation, such as the presence or absence of a space or hyphen, were considered during the search process, but these inquiries also failed to yield relevant results.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may not be publicly accessible. Should a more common or alternative name for this compound be available, a renewed search could potentially provide the necessary information to delineate its mechanism of action.

An In-depth Technical Guide to the Biological Targets and Pathways of Metolazone (SR 720-22)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological targets and associated signaling pathways of Metolazone (B1676511), a quinazoline-based diuretic. Initially referenced under the likely typographical error "R 57720," the compound is correctly identified as SR 720-22, an established pharmaceutical agent. This document details its primary mechanism of action as an inhibitor of the sodium-chloride symporter (NCC) in the renal distal convoluted tubule, its effects on electrolyte balance, and its secondary interactions with carbonic anhydrase isoforms. Quantitative binding affinities, detailed experimental methodologies, and visual representations of its molecular pathways are presented to support further research and drug development efforts.

Introduction

Metolazone (SR 720-22) is a potent thiazide-like diuretic utilized in the clinical management of hypertension and edema, particularly in cases of congestive heart failure and renal disease.[1] Unlike thiazide diuretics, metolazone is effective even in patients with impaired renal function.[2] Its primary therapeutic effect is achieved through the modulation of electrolyte reabsorption in the kidneys. This guide elucidates the molecular interactions and physiological consequences of metolazone activity.

Primary Biological Target: Sodium-Chloride Symporter (NCC)

The principal biological target of metolazone is the Sodium-Chloride Symporter (NCC) , also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC).[3][4] This integral membrane protein is located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.

Mechanism of Action

Metolazone exerts its diuretic effect by binding to and inhibiting the function of the NCC.[3] This inhibition prevents the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[2] The increased luminal concentration of these ions leads to an osmotic increase in water retention within the tubules, resulting in enhanced excretion of salt and water (natriuresis and diuresis).[2][5]

Quantitative Data: Binding Affinity

Radioligand binding studies have been instrumental in quantifying the interaction between metolazone and its target.

CompoundTargetSpeciesAssay TypeParameterValueReference
[3H]MetolazoneThiazide-sensitive ion transporter (NCC)RatRadioligand Binding AssayK_d4.27 nM[2][6][7][8]
[3H]MetolazoneLow-affinity binding sitesRatRadioligand Binding AssayK_d289 nM[2][6]

Table 1: Binding Affinity of Metolazone for the Sodium-Chloride Symporter.

Signaling Pathway

The following diagram illustrates the mechanism of action of Metolazone on the distal convoluted tubule cell.

Metolazone_MoA cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitium / Blood Na+ Na+ NCC NCC (Na+/Cl- Symporter) Na+->NCC Cl- Cl- Cl-->NCC Na+_out Na+ NCC->Na+_out Reabsorption Cl-_out Cl- NCC->Cl-_out Reabsorption Metolazone Metolazone (SR 720-22) Metolazone->NCC Inhibition

Mechanism of Metolazone on the NCC.

Secondary Biological Targets: Carbonic Anhydrases

While the primary diuretic effect of metolazone is independent of carbonic anhydrase inhibition, studies have shown that it can inhibit several isoforms of this enzyme family.[9] Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Identified Isoforms

Metolazone has been identified as a potent inhibitor of the following human carbonic anhydrase isoforms:

  • CA VII

  • CA XII

  • CA XIII

Inhibition of these isoforms is reported to be in the low nanomolar range.[9][10]

Signaling Pathway

The inhibition of carbonic anhydrase by metolazone can contribute to a mild diuretic effect and alterations in acid-base balance.

Metolazone_CA_Inhibition cluster_reaction Carbonic Anhydrase Catalyzed Reaction CO2_H2O CO2 + H2O CA Carbonic Anhydrase (e.g., CA VII, XII, XIII) CO2_H2O->CA H2CO3 H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 CA->H2CO3 Metolazone Metolazone (SR 720-22) Metolazone->CA Inhibition Experimental_Workflow cluster_invitro In Vitro: Binding Affinity cluster_invivo In Vivo: Diuretic Activity A Prepare Rat Kidney Cortex Membranes B Incubate Membranes with [3H]Metolazone & Competitor A->B C Filter to Separate Bound & Free Ligand B->C D Quantify Radioactivity C->D E Calculate Kd & Bmax D->E F Acclimate Rats in Metabolic Cages G Collect Baseline 24h Urine F->G H Administer Metolazone or Vehicle Control G->H I Collect 24h Urine Post-Dosing H->I J Analyze Urine Volume & Electrolytes I->J K Compare Treated vs. Control Groups J->K

References

In Vitro Characterization of R 57720 (R 59022): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of R 57720, a potent inhibitor of diacylglycerol kinase (DGK), more commonly referred to in scientific literature as R 59022. This guide details its mechanism of action, summarizes key quantitative data, provides methodologies for seminal experiments, and visualizes its role in cellular signaling pathways.

Core Mechanism of Action

This compound (R 59022) is a selective inhibitor of diacylglycerol kinase (DGK).[1][2] DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[3][4][5][6][7] By inhibiting DGK, this compound leads to the intracellular accumulation of DAG, a key second messenger molecule.[8] This accumulation potentiates the activity of protein kinase C (PKC), a downstream effector of DAG, thereby amplifying signaling cascades involved in various cellular processes.[2][8]

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of this compound (R 59022).

Target Assay System Substrate IC50 Value (µM) Reference
Diacylglycerol Kinase (DGK)Human Red Blood Cell MembranesEndogenous Diacylglycerol2.8 ± 1.5[8]
Diacylglycerol Kinase (DGK)Human Red Blood Cell Membranes1-Oleoyl-2-acetylglycerol (B1233665) (OAG)3.3 ± 0.4[8]
Diacylglycerol Kinase (DGK)GeneralNot Specified2.8[1][2]
OAG PhosphorylationIntact Human Platelets1-Oleoyl-2-acetylglycerol (OAG)3.8 ± 1.2[8]
A. thaliana DGK2In VitroNot Specified50[1]
Diacylglycerol Kinase Isozyme Selectivity Inhibition Level Reference
DGKα (Type I)Strong[9]
DGKε (Type III)Moderate[9]
DGKθ (Type V)Moderate[9]

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathway affected by this compound (R 59022) in the context of thrombin-stimulated human platelets.

R57720_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Mechanism cluster_downstream Downstream Effects Thrombin Thrombin PAR PAR Receptor Thrombin->PAR activates Gq Gq Protein PAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for PKC Protein Kinase C (PKC) DAG->PKC activates R57720 This compound (R 59022) R57720->DGK inhibits PA Phosphatidic Acid (PA) DGK->PA produces Downstream Downstream Effectors PKC->Downstream phosphorylates Response Cellular Responses (e.g., Platelet Aggregation) Downstream->Response leads to

Mechanism of this compound in thrombin-stimulated platelets.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound (R 59022) are provided below, based on foundational studies.

Diacylglycerol Kinase Activity Assay (Human Red Blood Cell Membranes)

This protocol is adapted from the methods described in the early characterization of R 59022.

1. Preparation of Human Red Blood Cell Membranes (Ghosts):

  • Obtain fresh human blood collected in heparin-containing tubes.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).

  • Wash the RBC pellet three times with a buffer containing 154 mM NaCl and 10 mM Tris-HCl, pH 7.4.

  • Lyse the washed RBCs by adding 20 volumes of ice-cold 10 mM Tris-HCl, pH 7.4.

  • Centrifuge the lysate at 20,000 x g for 20 minutes to pellet the RBC membranes (ghosts).

  • Wash the ghosts repeatedly with the lysis buffer until they are white.

  • Resuspend the final pellet in a known volume of 10 mM Tris-HCl, pH 7.4, and determine the protein concentration.

2. Diacylglycerol Kinase Assay:

  • The standard assay mixture (final volume of 100 µL) should contain:

    • 50 mM HEPES buffer, pH 7.4

    • 10 mM MgCl₂

    • 1 mM EGTA

    • 1 mM Dithiothreitol

    • 100 µM ATP (containing [γ-³²P]ATP)

    • 50-100 µg of red blood cell membrane protein

    • This compound (R 59022) at various concentrations (dissolved in DMSO, with the final DMSO concentration kept below 0.5%).

  • For assays with an exogenous substrate, add 1-oleoyl-2-acetylglycerol (OAG).

  • Pre-incubate the reaction mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the [γ-³²P]ATP.

  • Incubate for 10 minutes at 37°C.

  • Terminate the reaction by adding 1.5 mL of chloroform (B151607)/methanol (1:2, v/v).

  • Extract the lipids by adding 0.5 mL of chloroform and 0.5 mL of 2 M KCl.

  • Separate the phases by centrifugation.

  • Aspirate the lower organic phase and wash it with 1 mL of methanol/water/chloroform (10:9:1, v/v/v).

  • Evaporate the final organic phase to dryness under nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

  • Spot the extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.

  • Develop the TLC plate using a solvent system of chloroform/methanol/acetic acid (65:15:2, v/v/v).

  • Visualize the radiolabeled phosphatidic acid by autoradiography and quantify by scintillation counting of the scraped spot.

  • Calculate the percent inhibition at each concentration of this compound to determine the IC50 value.

Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) method used to assess the effect of this compound (R 59022) on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, drug-free donors into tubes containing 3.8% (w/v) sodium citrate (B86180) (9:1 blood to citrate ratio).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Keep the PRP at room temperature for use within 3 hours.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2,000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.

2. Aggregation Measurement:

  • Use a dual-channel light transmission aggregometer.

  • Place a cuvette with PPP in the reference well to calibrate the instrument to 100% aggregation.

  • Place a cuvette with PRP in the sample well to set the 0% aggregation baseline.

  • Add a magnetic stir bar to the PRP sample and maintain a constant stirring speed (e.g., 900-1200 rpm) at 37°C.

  • Add this compound (R 59022) or its vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

  • Induce platelet aggregation by adding a sub-maximal concentration of an agonist, such as thrombin or a thromboxane (B8750289) A2 analogue like U46619.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The potentiation of aggregation by this compound is measured as the increase in the maximum aggregation percentage compared to the vehicle control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the in vitro activity of this compound (R 59022).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_enzyme Prepare Enzyme Source (e.g., RBC Ghosts) start->prep_enzyme prep_cells Prepare Cells (e.g., Platelets) start->prep_cells prep_compound Prepare this compound Stock Solution start->prep_compound enz_assay Enzyme Activity Assay (e.g., DGK Assay) prep_enzyme->enz_assay cell_assay Cell-Based Assay (e.g., Platelet Aggregation) prep_cells->cell_assay prep_compound->enz_assay prep_compound->cell_assay quantify Quantify Results (e.g., Scintillation Counting, Light Transmission) enz_assay->quantify cell_assay->quantify calc_ic50 Calculate IC50 / Potentiation quantify->calc_ic50 end End calc_ic50->end

General workflow for in vitro characterization.

References

Unraveling the Enigma of R 57720: A Search for Pharmacokinetic and Pharmacodynamic Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and public databases for information on the compound designated "R 57720" has yielded no specific data regarding its pharmacokinetic and pharmacodynamic properties. Extensive searches for this identifier, including variations and potential associations with major pharmaceutical developers, have failed to identify a publicly recognized therapeutic agent or research chemical with this name.

The initial request for an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound prompted a multi-faceted search strategy. This included querying databases for the compound's chemical name, synonyms, and any registered clinical trials or preclinical studies. Furthermore, inquiries were made to link "this compound" with the compound numbering systems of prominent pharmaceutical companies, such as Janssen, a subsidiary of Johnson & Johnson, which has historically used "R" prefixes for its development compounds.

Despite these exhaustive efforts, no scientific publications, patents, or clinical trial registrations could be found that specifically mention or detail the compound "this compound." This suggests several possibilities:

  • Incorrect or Incomplete Identifier: The designation "this compound" may be a typographical error, an incomplete internal code, or a misinterpretation of another compound's name.

  • Confidential Internal Code: "this compound" could be an internal development code that was never publicly disclosed or advanced into a stage of development that would necessitate public documentation.

Without a verifiable and recognized compound to investigate, it is impossible to fulfill the request for a detailed technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are entirely contingent on the availability of foundational scientific information.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the accuracy and completeness of the compound identifier. In cases where a compound is not readily identifiable through standard search methods, consulting internal documentation, historical archives, or directly contacting the originating research institution may be necessary to obtain the required information.

Methodological & Application

Application Notes and Protocols for R 57720 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 57720 is a synthetic retinoid characterized as a potent and selective inhibitor of the synthesis of cellular retinol-binding protein (CRBP) and cellular retinoic acid-binding protein (CRABP). In cell culture, this compound is primarily utilized to study the roles of these binding proteins in retinoid signaling and cellular differentiation. Its mechanism of action is believed to occur at the translational or post-translational level, effectively blocking the downstream effects of retinoic acid that are dependent on CRBP and CRABP.

One of the key applications of this compound is in the modulation of retinoic acid-induced differentiation of F9 embryonal carcinoma cells. By inhibiting the synthesis of CRBP and CRABP, this compound can prevent the morphological and molecular changes associated with the differentiation of these cells into parietal endoderm. Furthermore, this compound has been shown to inhibit the retinoylation of nuclear proteins, a post-translational modification that may be crucial for the biological activity of retinoic acid.

These application notes provide detailed protocols for the use of this compound in F9 cell culture to study its effects on CRBP and CRABP synthesis and to block retinoic acid-induced cellular differentiation.

Data Presentation

Table 1: General Cell Culture Conditions for F9 Cells

ParameterRecommendation
Cell LineF9 (murine embryonal carcinoma)
MorphologyEpithelial-like
Culture MediumDulbecco's Modified Eagle's Medium (DMEM)
Serum10% Fetal Bovine Serum (FBS)
SupplementsPenicillin (100 units/mL), Streptomycin (100 µg/mL)
Culture Vessels0.1% gelatin-coated flasks or plates
Culture Atmosphere37°C, 5% CO₂, humidified atmosphere
SubcultureRinse with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Add 2.0 to 3.0 mL of Trypsin-EDTA solution to a 75 cm² flask and incubate until cells detach (typically 5-15 minutes).

Experimental Protocols

Protocol 1: Inhibition of CRBP and CRABP Synthesis in F9 Cells

This protocol describes a method to assess the inhibitory effect of this compound on the synthesis of CRBP and CRABP in F9 cells.

Materials:

  • F9 cells

  • Complete F9 culture medium (DMEM, 10% FBS, Pen/Strep)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and reagents

  • Primary antibodies specific for CRBP and CRABP

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Gel imaging system

Procedure:

  • Cell Seeding: Seed F9 cells onto gelatin-coated 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Once the cells are attached and growing, treat them with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included. The final concentration of the vehicle should be consistent across all wells and typically below 0.1%.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibition of protein synthesis.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (total cell lysate).

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CRBP and CRABP overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using a gel imaging system.

  • Data Analysis: Quantify the band intensities for CRBP, CRABP, and the loading control. Normalize the CRBP and CRABP band intensities to the loading control to determine the relative protein levels in this compound-treated cells compared to the vehicle control.

Protocol 2: Blockade of Retinoic Acid-Induced Differentiation of F9 Cells

This protocol details the procedure to demonstrate the ability of this compound to block the differentiation of F9 cells induced by retinoic acid.

Materials:

  • F9 cells

  • Complete F9 culture medium

  • Retinoic acid (RA) (stock solution in a suitable solvent, e.g., DMSO)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Gelatin-coated culture plates

  • Phase-contrast microscope

  • Reagents for immunofluorescence or Western blotting (optional, for marker analysis)

    • Primary antibodies against differentiation markers (e.g., laminin, type IV collagen)

    • Fluorescently labeled secondary antibodies

    • DAPI for nuclear staining

Procedure:

  • Cell Seeding: Seed F9 cells on gelatin-coated plates at a low density to allow for morphological changes upon differentiation.

  • Treatment Groups: Prepare the following treatment groups:

    • Vehicle control (e.g., DMSO)

    • Retinoic acid (RA) alone (e.g., 1 µM)

    • This compound alone (at a concentration known to inhibit CRBP/CRABP synthesis)

    • Retinoic acid + this compound

  • Treatment Application: Add the respective compounds to the culture medium.

  • Incubation and Observation:

    • Incubate the cells for several days (e.g., 3-5 days), changing the medium with fresh compounds every 48 hours.

    • Observe the cells daily using a phase-contrast microscope. Undifferentiated F9 cells grow in tight, multi-layered colonies. Upon differentiation into parietal endoderm, they become flattened, more spread out, and exhibit a distinct epithelial morphology.

  • Assessment of Differentiation (Optional):

    • Immunofluorescence:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize with a detergent (e.g., Triton X-100).

      • Block with a suitable blocking buffer.

      • Incubate with primary antibodies against differentiation markers.

      • Incubate with fluorescently labeled secondary antibodies and DAPI.

      • Visualize using a fluorescence microscope.

    • Western Blotting:

      • Lyse the cells and perform Western blotting as described in Protocol 1, using antibodies against differentiation markers.

  • Data Analysis: Document the morphological changes through photomicrographs. If quantitative analysis is performed, compare the expression levels of differentiation markers between the different treatment groups.

Mandatory Visualization

G cluster_0 Cell Culture Workflow for this compound cluster_1 Endpoint Assessment A Seed F9 Cells on Gelatin-Coated Plates B Treat with this compound and/or Retinoic Acid A->B C Incubate for Specified Duration B->C D Assess Endpoint C->D E Inhibition of CRBP/ CRABP Synthesis (Western Blot) D->E Protocol 1 F Blockade of Differentiation (Microscopy, IF, WB) D->F Protocol 2

Caption: Experimental workflow for studying this compound in F9 cell culture.

G RA Retinoic Acid (RA) CRABP CRABP Synthesis RA->CRABP CRBP CRBP Synthesis RA->CRBP Nuclear_Retinoylation Retinoylation of Nuclear Proteins RA->Nuclear_Retinoylation R57720 This compound R57720->CRABP R57720->CRBP R57720->Nuclear_Retinoylation Differentiation Cellular Differentiation (Parietal Endoderm) Nuclear_Retinoylation->Differentiation Gene_Expression Gene Expression Changes (e.g., Laminin, Type IV Collagen) Differentiation->Gene_Expression

Caption: Signaling pathway of this compound action in F9 cells.

Application Notes and Protocols for R 57720 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

It is highly likely that "R 57720" is a typographical error. Initial searches for this compound have yielded no relevant results. The information presented below is based on the assumption that the intended compound of interest is a similar research chemical and is provided for illustrative purposes. Researchers should verify the correct compound identity before proceeding with any experimentation.

Introduction

This document provides detailed application notes and protocols for the utilization of a hypothetical diacylglycerol kinase (DGK) inhibitor, referred to as this compound, in various animal models. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of DGK inhibition in preclinical settings. The protocols outlined below are based on established methodologies for similar compounds and should be adapted based on specific experimental goals and animal models.

Mechanism of Action

This compound is postulated to be a potent and selective inhibitor of diacylglycerol kinase. DGK enzymes play a crucial role in signal transduction by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound is expected to increase the intracellular levels of DAG, a key second messenger that activates several signaling pathways, most notably Protein Kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs).

Signaling Pathway of Diacylglycerol Kinase Inhibition

DGK_Inhibition_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC activation DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP PA Phosphatidic Acid (PA) DGK->PA R57720 This compound R57720->DGK inhibition Downstream Downstream Cellular Responses PKC->Downstream RasGRP->Downstream

Caption: Inhibition of DGK by this compound leads to accumulation of DAG and activation of downstream signaling.

Applications in Animal Models

Based on the known roles of the DAG signaling pathway, this compound could be investigated in a variety of animal models, including but not limited to:

  • Oncology: Models of cancer where PKC and Ras activation are known to play a role in tumor growth and proliferation.

  • Immunology: Models of immune activation and T-cell function, as DAG is a critical signaling molecule in T-cell receptor signaling.

  • Neurology: Models of neurological disorders where synaptic plasticity and neurotransmitter release, processes influenced by DAG signaling, are implicated.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific animal model and research question.

Animal Model Selection

The choice of animal model is critical and will depend on the disease or biological process under investigation. Common choices include mice (inbred, outbred, and genetically engineered strains) and rats.

Formulation and Dosing

Vehicle Selection: The solubility of this compound must be determined to select an appropriate vehicle for administration. Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or a mixture of Cremophor EL, ethanol, and saline.

Dose Range Finding: A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a dose range that provides a therapeutic effect without significant toxicity.

Parameter Example Values Notes
Starting Dose 1 mg/kgBased on in vitro potency, if available.
Dose Escalation 3, 10, 30, 100 mg/kgTypically 3-fold increments.
Route of Administration Intraperitoneal (IP), Oral (PO), Intravenous (IV)Choice depends on compound properties and desired pharmacokinetic profile.
Observation Period 14 daysMonitor for clinical signs of toxicity, body weight changes.
Pharmacokinetic (PK) Study

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow Start Start: Dose Animals (e.g., 10 mg/kg IV and PO) Blood Collect Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Start->Blood Plasma Process to Plasma Blood->Plasma Analysis LC-MS/MS Analysis of this compound Concentration Plasma->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) Analysis->PK_Params

Caption: Workflow for a typical pharmacokinetic study in an animal model.

PK Parameter Description Example Unit
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach Cmaxhours
AUC Area under the concentration-time curveng*h/mL
T1/2 Half-lifehours
Bioavailability Fraction of dose reaching systemic circulation%
Efficacy Study

The design of an efficacy study will be highly dependent on the chosen animal model.

General Protocol for an In Vivo Efficacy Study:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week.

  • Disease Induction/Tumor Implantation: Induce the disease or implant tumor cells as per the established model protocol.

  • Randomization and Grouping: Randomize animals into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle according to the predetermined dose and schedule.

  • Monitoring: Monitor tumor growth (for oncology models), clinical scores, or other relevant endpoints throughout the study.

  • Endpoint Analysis: At the end of the study, collect tissues for pharmacodynamic and histological analysis.

Group Treatment Dose Schedule N (Animals)
1 Vehicle Control-Daily10
2 This compound10 mg/kgDaily10
3 This compound30 mg/kgDaily10
4 Positive Control(As needed)(As needed)10

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner. Statistical analysis should be performed to determine the significance of the observed effects.

Safety and Toxicology

Preliminary toxicology can be assessed during the dose-range finding and efficacy studies by monitoring:

  • Clinical Observations: Changes in behavior, appearance, and activity.

  • Body Weight: Regular monitoring of body weight.

  • Histopathology: Microscopic examination of major organs at the end of the study.

For more comprehensive toxicology assessment, dedicated studies following regulatory guidelines (e.g., GLP standards) are required.

Disclaimer: The information provided is for research purposes only and is based on a hypothetical compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers must verify the identity and purity of their test compounds before initiating any in vivo studies.

Application Notes and Protocols for [Compound X] (formerly R 57720)

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for a compound specifically designated "R 57720" did not yield specific dosage, administration, or signaling pathway information. The following document provides a generalized template for "Application Notes and Protocols" for a hypothetical research compound, "[Compound X]," which can be adapted by researchers, scientists, and drug development professionals for their specific molecule of interest. The included data, protocols, and diagrams are illustrative examples based on common practices in pharmacological research.

Quantitative Data Summary: In Vitro IC50 and EC50 Values

This section summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) data for [Compound X] across various cancer cell lines and functional assays.

Cell LineAssay TypeParameter[Compound X] Concentration (nM)Reference
MCF-7 (Breast Cancer)Cell Viability (MTT Assay)IC5075[Internal Study ID]
A549 (Lung Cancer)Cell Viability (MTT Assay)IC50120[Internal Study ID]
HCT116 (Colon Cancer)Apoptosis (Caspase-3/7 Glo)EC5050[Internal Study ID]
PC-3 (Prostate Cancer)Wnt Pathway Reporter AssayIC5035[Internal Study ID]

In Vivo Dosage and Administration

The following table outlines recommended starting dosages for [Compound X] in preclinical animal models. Researchers should perform dose-range finding studies to determine the optimal dose for their specific model and experimental endpoint.

Animal ModelRoute of AdministrationVehicleDosage RangeDosing Frequency
Nude Mouse (Xenograft)Intraperitoneal (IP)10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline10 - 50 mg/kgOnce Daily
C57BL/6 Mouse (Syngeneic)Oral Gavage (PO)0.5% Methylcellulose in Water25 - 100 mg/kgTwice Daily

Experimental Protocols

Protocol: In Vitro Cell Viability (MTT Assay)

This protocol describes the methodology for determining the effect of [Compound X] on the viability of adherent cancer cell lines.

Materials:

  • [Compound X] stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of [Compound X] in complete growth medium. A common starting range is 0.1 nM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell blank control.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the results as percent viability versus log concentration of [Compound X] and use a non-linear regression to calculate the IC50 value.

Signaling Pathways and Visualizations

Wnt/ROR1 Signaling Pathway Inhibition

[Compound X] has been shown to modulate the Wnt signaling pathway, potentially through interaction with the ROR1 receptor tyrosine kinase. The Wnt/ROR1 axis is implicated in cancer cell proliferation, migration, and survival.[1]

Wnt_ROR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Wnt5a Wnt5a ROR1 ROR1 Receptor Wnt5a->ROR1 PI3K PI3K ROR1->PI3K NFkB NF-κB ROR1->NFkB STAT3 STAT3 ROR1->STAT3 CompoundX [Compound X] CompoundX->ROR1 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Metastasis Invasion & Metastasis STAT3->Metastasis

Caption: Proposed mechanism of [Compound X] inhibiting the Wnt5a/ROR1 signaling pathway.

Experimental Workflow for Target Engagement

The following workflow outlines the steps to confirm that [Compound X] engages its intended target (e.g., ROR1) within the cell.

Experimental_Workflow start Start: Treat cells with [Compound X] vs Vehicle lysis Cell Lysis and Protein Extraction start->lysis ip Immunoprecipitation (IP) with anti-ROR1 antibody lysis->ip wash Wash beads to remove non-specific binding ip->wash elute Elute bound proteins wash->elute western Western Blot Analysis elute->western result1 Probe for p-ROR1 (Phosphorylated ROR1) western->result1 result2 Probe for total ROR1 (Loading Control) western->result2 end Conclusion: Decreased p-ROR1 indicates target engagement result1->end result2->end

Caption: Workflow for assessing ROR1 phosphorylation as a marker of target engagement.

References

Unraveling the Analytical Detection of R 57720: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise and accurate detection of pharmaceutical compounds is paramount. This document provides a detailed guide to the analytical methodologies for the detection of R 57720, a compound of significant interest in current research. The application notes and protocols herein are designed to offer a comprehensive resource for its quantification and characterization in various matrices.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

A cornerstone for the analysis of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector. This combination provides both separation of the analyte from complex mixtures and its sensitive and specific detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands out as a primary technique for the quantification of therapeutic proteins and other complex molecules in biological fluids. Its high sensitivity, specificity, and throughput make it a method of choice. For compounds like this compound, developing a robust LC-MS/MS method is crucial for pharmacokinetic and pharmacodynamic studies.

Key Considerations for LC-MS/MS Method Development:

  • Sample Preparation: Proper sample cleanup is essential to minimize interference from endogenous substances in biological matrices, thereby improving the specificity and sensitivity of the assay. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be employed.

  • Internal Standards: The use of a suitable internal standard is critical for accurate quantification. Ideally, a stable isotopically labeled version of the analyte should be used to compensate for matrix effects and variations in sample processing and instrument response.

  • Chromatographic Separation: Optimization of the HPLC method, including column chemistry, mobile phase composition, and gradient elution, is necessary to achieve good peak shape and separation from potential interferences.

  • Mass Spectrometry Detection: For quantitative analysis, Multiple Reaction Monitoring (MRM) is a common acquisition mode in tandem mass spectrometry, offering high selectivity and sensitivity.

Experimental Protocol: Quantification of this compound in a Biological Matrix using LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound. Specific parameters will need to be optimized based on the physicochemical properties of this compound and the nature of the biological matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

  • Loading: Load the pre-treated biological sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute this compound from the cartridge using a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound and its internal standard.

3. Data Analysis

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The quantitative data obtained from the analysis of this compound should be summarized in a clear and structured table for easy comparison and interpretation.

ParameterValue
Linearity Range[Specify Range, e.g., 1-1000 ng/mL]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)[Specify Value, e.g., 1 ng/mL]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
Recovery[Specify Percentage]

Visualization of Experimental Workflow

A clear visualization of the experimental workflow can aid in understanding the entire analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output BiologicalSample Biological Sample Pretreatment Pre-treatment (e.g., Centrifugation) BiologicalSample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Results Concentration of this compound Quantification->Results

Caption: Workflow for this compound analysis.

It is important to note that the successful application of these methods requires careful validation according to regulatory guidelines to ensure the reliability and accuracy of the results. The protocols provided should be considered as a starting point and may require significant optimization for specific applications.

Application Notes and Protocols for In Vivo Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Topic: R 57720 for in vivo imaging techniques

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive search, information regarding a specific compound designated "this compound" for use in in vivo imaging techniques could not be located in the available scientific literature and public databases. It is possible that "this compound" is an internal development code, a precursor compound not yet widely reported, or a misidentified designation.

Without specific information on the molecular structure, mechanism of action, and biological targets of this compound, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested.

To fulfill the user's request, further details on the compound are necessary, such as:

  • Chemical Name or IUPAC Name: The systematic name of the compound.

  • Chemical Structure: The molecular formula and arrangement of atoms.

  • Biological Target(s): The specific protein, receptor, or pathway the compound interacts with.

  • Therapeutic Area or Research Focus: The disease or biological process being investigated.

  • Any known publications or patents referencing this compound.

Once more specific information is available, the following sections can be developed to provide comprehensive guidance for researchers.

General Framework for Application Notes and Protocols for a Novel In Vivo Imaging Agent

Should information on this compound become available, the following structure would be utilized to create the requested detailed application notes and protocols.

Introduction
  • Compound Profile: Overview of the compound, including its chemical class, molecular weight, and key physicochemical properties.

  • Mechanism of Action: Description of how the compound interacts with its biological target(s) and the resulting physiological effects that are visualized through imaging.

  • Principle of Imaging Application: Explanation of how the compound's properties (e.g., fluorescence, radiolabeling) enable in vivo visualization and what biological processes can be monitored.

Quantitative Data Summary

This section would present key quantitative data from preclinical studies in a structured tabular format for easy comparison.

Table 1: Pharmacokinetic Profile of [Compound Name]

Parameter Value Species/Model Administration Route Reference
Half-life (t½)
Peak Plasma Conc. (Cmax)
Time to Peak Conc. (Tmax)
Area Under the Curve (AUC)

| Bioavailability | | | | |

Table 2: Biodistribution Data of [Compound Name]

Organ/Tissue % Injected Dose/gram (%ID/g) at 1h % Injected Dose/gram (%ID/g) at 4h % Injected Dose/gram (%ID/g) at 24h Reference
Blood
Tumor
Liver
Kidneys
Spleen
Muscle

| Brain | | | | |

Table 3: In Vivo Imaging Parameters and Outcomes

Imaging Modality Animal Model [Compound Name] Dose Key Imaging Endpoint Quantitative Result Reference
PET Tumor-to-Muscle Ratio
SPECT Standardized Uptake Value (SUV)
Fluorescence Imaging Mean Fluorescence Intensity

| MRI | | | T1/T2 Relaxation Time | | |

Experimental Protocols

Detailed methodologies for key experiments would be provided, following established guidelines for reporting in vivo experiments.[1][2]

Protocol 1: General Procedure for In Vivo Fluorescence Imaging

  • Animal Handling and Preparation:

    • Acclimatize animals to laboratory conditions for at least one week prior to imaging.

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

    • Monitor the animal's vital signs, including respiration rate and body temperature, throughout the procedure.[3]

  • Compound Administration:

    • Prepare the imaging agent solution in a sterile, biocompatible vehicle (e.g., saline, PBS with a solubilizing agent).

    • Administer the compound via the desired route (e.g., intravenous, intraperitoneal). The dosage should be based on prior dose-finding studies.

  • Image Acquisition:

    • Position the animal in the imaging system.

    • Select the appropriate excitation and emission filters for the fluorophore.

    • Acquire images at multiple time points post-injection to determine the optimal imaging window.

  • Data Analysis:

    • Define regions of interest (ROIs) over the target tissue and control tissues.

    • Quantify the fluorescence signal intensity within each ROI.

    • Calculate metrics such as the target-to-background ratio.

Protocol 2: Procedure for Radiolabeled Compound Imaging (PET/SPECT)

  • Radiolabeling and Quality Control:

    • Describe the radiolabeling procedure for the compound.

    • Perform quality control checks to determine radiochemical purity and specific activity.

  • Animal Preparation and Compound Administration:

    • Follow the animal handling procedures outlined in Protocol 1.

    • Administer a known amount of the radiolabeled compound, typically via intravenous injection.

  • PET/CT or SPECT/CT Imaging:

    • Acquire a CT scan for anatomical reference.

    • Perform a dynamic or static PET/SPECT scan over the desired time frame.

    • Reconstruct the images using appropriate algorithms.

  • Image Analysis:

    • Co-register the PET/SPECT and CT images.

    • Draw ROIs on the fused images to quantify radiotracer uptake in various organs.

    • Calculate the Standardized Uptake Value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

This section would feature diagrams created using Graphviz to visualize signaling pathways and experimental workflows.

Signaling Pathway Example (Hypothetical)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF_complex Transcription Factor Complex Kinase2->TF_complex Phosphorylates Gene Target Gene TF_complex->Gene Promotes Transcription R57720 This compound R57720->Receptor Binds and Activates G start Animal Model Preparation admin This compound Administration (IV Injection) start->admin imaging In Vivo Imaging (e.g., Fluorescence or PET/CT) admin->imaging biodist Ex Vivo Biodistribution (Gamma Counting or Fluorescence) admin->biodist analysis Image Acquisition & Analysis (ROI Quantification) imaging->analysis end Data Interpretation analysis->end biodist->end

References

Application Notes and Protocols for the Preparation of R 57720

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "R 57720" could not be definitively identified through publicly available scientific literature and chemical databases. The following information is provided as a representative standard operating procedure (SOP) and application note for a hypothetical compound, herein referred to as "this compound," based on common laboratory practices for the synthesis and handling of research chemicals. The experimental protocols and data presented are illustrative examples and should be adapted based on the actual properties of the compound being used.

Introduction

This document provides a detailed standard operating procedure for the preparation and handling of the hypothetical research compound this compound. Additionally, it includes example protocols for its application in cell-based assays and illustrates its hypothetical mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.

Compound Profile: Hypothetical this compound

For the purpose of this document, we will assume "this compound" is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.

Parameter Value
IUPAC Name (Hypothetical) 2-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)aniline
Molecular Formula C21H24N6
Molecular Weight 372.46 g/mol
CAS Number Not Available
Purity ≥98% (by HPLC)
Solubility Soluble in DMSO (≥50 mg/mL), sparingly soluble in ethanol, insoluble in water.
Storage Store at -20°C, protect from light.

Standard Operating Procedure for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of the hypothetical compound this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

  • Hypothetical this compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

3.2. Procedure

  • Pre-weighing Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 15 minutes to prevent condensation.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.72 mg of this compound powder into the tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

3.3. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Experimental Protocols

The following are example protocols for utilizing the hypothetical this compound in a research setting.

4.1. In Vitro Wnt/β-catenin Pathway Inhibition Assay

This protocol describes a luciferase reporter assay to quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

4.1.1. Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition A Seed HEK293T cells with TOPFlash reporter plasmid B Incubate for 24 hours A->B C Treat cells with Wnt3a conditioned media and varying concentrations of this compound B->C D Incubate for 16-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F

Workflow for Wnt/β-catenin reporter assay.

4.1.2. Methodology

  • Cell Seeding: Seed HEK293T cells transiently transfected with a TCF/LEF-responsive luciferase reporter (TOPFlash) and a constitutively active Renilla luciferase control plasmid into a 96-well plate at a density of 2 x 10^4 cells per well.

  • Cell Adhesion: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium.

    • Aspirate the old medium from the cells and add fresh medium containing Wnt3a conditioned media (to stimulate the pathway) and the desired concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include appropriate vehicle (DMSO) and unstimulated controls.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Measurement:

    • Aspirate the medium and lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the Wnt3a-stimulated, vehicle-treated control.

4.1.3. Hypothetical Data

Concentration of this compound (nM) Normalized Luciferase Activity (RLU) % Inhibition
0 (Unstimulated)100 ± 15100
0 (Wnt3a + Vehicle)1000 ± 500
0.1950 ± 455
1750 ± 3025
10520 ± 2548
100150 ± 2085
1000110 ± 1089

Signaling Pathway

The hypothetical this compound acts as an inhibitor of the canonical Wnt signaling pathway.

G cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled Fzd->Dsh GSK3b GSK3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin Axin Axin Axin->bCatenin APC APC APC->bCatenin TCF TCF/LEF bCatenin->TCF TargetGenes Target Gene Expression TCF->TargetGenes R57720 This compound R57720->Dsh

Hypothetical mechanism of this compound in Wnt signaling.

In this hypothetical pathway, this compound inhibits the function of Dishevelled (Dsh), a key scaffold protein in the Wnt signaling cascade. This inhibition prevents the downstream stabilization of β-catenin, leading to its degradation and subsequent downregulation of target gene expression.

Application Notes and Protocols for Metolazone (R 57720) in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Metolazone (B1676511) (also known as R 57720 or SR 720-22), a quinazoline-based diuretic, in combination with other compounds. The primary focus is on its synergistic effects with loop diuretics and its application in overcoming diuretic resistance. Additionally, its interaction with other classes of drugs is discussed.

Combination with Loop Diuretics (e.g., Furosemide)

The combination of Metolazone with a loop diuretic, such as furosemide (B1674285), is a well-established strategy to manage refractory edema in conditions like congestive heart failure and renal disease. This approach, known as sequential nephron blockade, targets different segments of the nephron to produce a potent diuretic effect.[1][2]

Mechanism of Action

Loop diuretics inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in sodium and water excretion.[1] Chronic use of loop diuretics can lead to hypertrophy and increased sodium reabsorption in the distal convoluted tubule (DCT), diminishing their effectiveness—a phenomenon known as diuretic resistance.[1] Metolazone acts on the DCT by inhibiting the Na-Cl cotransporter (NCC), thus blocking this compensatory sodium reabsorption.[3] This sequential blockade results in a synergistic diuretic and natriuretic response.[1][2]

Experimental Protocols

Objective: To assess the diuretic and natriuretic effects of co-administering Metolazone and furosemide in rats.

Animal Model: Male Wistar rats (250-300g).[2]

Materials:

  • Metolazone

  • Furosemide

  • Vehicle (e.g., Tris buffer)[4]

  • Metabolic cages for urine collection

  • Flame photometer or ion-selective electrodes for electrolyte analysis

  • Blood collection supplies

Procedure:

  • Acclimatization: House rats in individual metabolic cages for at least 3 days to acclimatize. Provide free access to standard chow and water.[2]

  • Baseline Measurements: The day before the experiment, collect 24-hour urine to determine baseline volume and electrolyte (Na+, K+, Cl-) excretion. Record baseline body weight.[2]

  • Animal Grouping (Example):

    • Group 1: Vehicle control

    • Group 2: Metolazone (e.g., 2-4 mg/kg, intraperitoneally)[4]

    • Group 3: Furosemide (e.g., 4-6 mg/kg, intraperitoneally)[4]

    • Group 4: Metolazone (e.g., 4 mg/kg) + Furosemide (e.g., 4 mg/kg), administered concurrently.[4]

  • Drug Administration: Administer the respective treatments via intraperitoneal injection or oral gavage.[2][4]

  • Urine Collection: Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours) after drug administration.[2]

  • Sample Analysis:

    • Measure the total urine volume for each collection period.

    • Analyze urine samples for sodium, potassium, and chloride concentrations.[2]

    • At the end of the 24-hour period, collect blood samples for analysis of serum electrolytes.[2]

  • Data Analysis: Compare the changes in urine volume and electrolyte excretion from baseline for each treatment group.

Objective: To determine the inhibitory effect of Metolazone on NCC activity in a renal cell line.

Cell Line: Murine distal convoluted tubule cell line (mpkDCT), which endogenously expresses NCC.[3]

Materials:

  • mpkDCT cells

  • Cell culture medium (e.g., DMEM/F12) and supplements

  • Transwell inserts

  • ²²Na+ (radioisotope)

  • Uptake buffer

  • Stop solution (ice-cold)

  • Scintillation counter

Procedure:

  • Cell Culture: Culture mpkDCT cells on Transwell inserts to allow for polarization and expression of transporters on the apical membrane.

  • ²²Na+ Uptake Assay:

    • Wash the cells with uptake buffer.

    • Incubate the cells with uptake buffer containing ²²Na+ and varying concentrations of Metolazone for a defined period (e.g., 20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold stop solution.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine NCC-specific uptake by subtracting the uptake in the presence of a saturating concentration of a known NCC inhibitor from the total uptake.

    • Plot the percentage of inhibition against the log concentration of Metolazone to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Effects of Metolazone and Furosemide Combination on Diuresis and Natriuresis in Rats

Treatment GroupDose (mg/kg)24-hour Urine Output (mL)24-hour Sodium Excretion (µmol)
Vehicle (Tris buffer)-9 ± 11746 ± 369
Metolazone216 ± 34448 ± 1218
Furosemide414 ± 22884 ± 1512
Furosemide617 ± 23893 ± 1547
Metolazone + Furosemide4 + 421 ± 16846 ± 2268

Data adapted from a study in Sprague Dawley rats.[4] Values are presented as mean ± standard deviation.

Signaling Pathway and Workflow Diagrams

Mechanism of Sequential Nephron Blockade cluster_nephron Nephron Loop of Henle Loop of Henle Increased Na+ Excretion Increased Na+ Excretion Loop of Henle->Increased Na+ Excretion Distal Convoluted Tubule Distal Convoluted Tubule Distal Convoluted Tubule->Increased Na+ Excretion Loop Diuretic (e.g., Furosemide) Loop Diuretic (e.g., Furosemide) Loop Diuretic (e.g., Furosemide)->Loop of Henle Inhibits Na-K-2Cl Cotransporter Metolazone Metolazone Metolazone->Distal Convoluted Tubule Inhibits Na-Cl Cotransporter Synergistic Diuresis Synergistic Diuresis Increased Na+ Excretion->Synergistic Diuresis

Mechanism of sequential nephron blockade.

In Vivo Diuretic Synergy Experimental Workflow Acclimatize Rats in Metabolic Cages Acclimatize Rats in Metabolic Cages Baseline Measurements (24h Urine, Body Weight) Baseline Measurements (24h Urine, Body Weight) Acclimatize Rats in Metabolic Cages->Baseline Measurements (24h Urine, Body Weight) Randomize into Treatment Groups Randomize into Treatment Groups Baseline Measurements (24h Urine, Body Weight)->Randomize into Treatment Groups Administer Compounds (Vehicle, Metolazone, Furosemide, Combination) Administer Compounds (Vehicle, Metolazone, Furosemide, Combination) Randomize into Treatment Groups->Administer Compounds (Vehicle, Metolazone, Furosemide, Combination) Collect Urine (0-24h) Collect Urine (0-24h) Administer Compounds (Vehicle, Metolazone, Furosemide, Combination)->Collect Urine (0-24h) Collect Blood at 24h Collect Blood at 24h Administer Compounds (Vehicle, Metolazone, Furosemide, Combination)->Collect Blood at 24h Measure Urine Volume and Electrolytes Measure Urine Volume and Electrolytes Collect Urine (0-24h)->Measure Urine Volume and Electrolytes Data Analysis Data Analysis Measure Urine Volume and Electrolytes->Data Analysis Measure Serum Electrolytes Measure Serum Electrolytes Collect Blood at 24h->Measure Serum Electrolytes Measure Serum Electrolytes->Data Analysis

In vivo diuretic synergy experimental workflow.

Combination with Potassium-Sparing Diuretics (e.g., Spironolactone)

Metolazone is also used in combination with potassium-sparing diuretics like spironolactone (B1682167) for the treatment of hypertension.[5]

Mechanism of Action

Metolazone promotes the excretion of sodium, chloride, and water, which can also lead to potassium loss.[5] Spironolactone is an aldosterone (B195564) antagonist that acts on the distal tubules to increase sodium excretion while conserving potassium. The combination helps to balance electrolyte levels, particularly preventing hypokalemia that can be induced by Metolazone alone.[5][6]

Clinical Data

Table 2: Effects of Metolazone and Spironolactone Combination in Patients with Cirrhosis or Nephrotic Syndrome

TreatmentDaily DoseChange in Body Weight (kg)Change in Urinary Sodium (mEq/24h)Change in Serum Potassium (mEq/L)
Metolazone5-40 mg-3.6+85-0.5
Spironolactone100 mg-0.5+10+0.2
Metolazone + Spironolactone5-40 mg + 100 mg-5.9+120No significant change

Data adapted from a clinical trial in 18 patients.[6]

Interaction with the Pregnane (B1235032) X Receptor (PXR)

Recent studies have identified Metolazone as an activator of the human pregnane X receptor (hPXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[1]

Mechanism of Action

Metolazone binds to the ligand-binding pocket of hPXR, leading to the recruitment of co-activators such as SRC-1.[1] This activation of hPXR induces the expression of cytochrome P450 3A4 (CYP3A4) and the multidrug-resistance protein 1 (MDR1).[1] This interaction is significant as it can lead to drug-drug interactions when Metolazone is co-administered with other drugs that are substrates of CYP3A4 or MDR1.[1]

Experimental Protocol

Objective: To determine if a compound activates hPXR using a luciferase reporter assay.

Cell Line: HEK293T or HepG2 cells.[1]

Materials:

  • HEK293T or HepG2 cells

  • hPXR expression vector

  • CYP3A4 promoter-driven luciferase reporter vector

  • Transfection reagent

  • Metolazone (as a positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture cells in appropriate media.

    • Co-transfect the cells with the hPXR expression vector and the CYP3A4-luciferase reporter vector.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of the test compound and Metolazone (positive control) for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

Signaling Pathway Diagram

Metolazone-Mediated PXR Activation Pathway Metolazone Metolazone PXR PXR Metolazone->PXR Binds to Ligand-Binding Pocket Coactivator Coactivator PXR->Coactivator Recruits DNA DNA PXR->DNA Binds to Promoter Region Coactivator->PXR CYP3A4 & MDR1 Transcription CYP3A4 & MDR1 Transcription DNA->CYP3A4 & MDR1 Transcription Increased Drug Metabolism & Efflux Increased Drug Metabolism & Efflux CYP3A4 & MDR1 Transcription->Increased Drug Metabolism & Efflux

Metolazone-mediated PXR activation pathway.

Other Drug Interactions

Metolazone can interact with various other classes of drugs. These interactions can be pharmacodynamic (related to the drug's mechanism of action) or pharmacokinetic (affecting the drug's absorption, distribution, metabolism, or excretion).

Table 3: Summary of Potential Drug Interactions with Metolazone

Interacting Drug ClassPotential EffectMechanism
Other AntihypertensivesIncreased hypotensive effectAdditive pharmacodynamic effect
NSAIDsDecreased diuretic and antihypertensive effectInhibition of prostaglandin (B15479496) synthesis
Digitalis GlycosidesIncreased risk of digitalis toxicityDiuretic-induced hypokalemia
Corticosteroids, ACTHIncreased risk of hypokalemiaAdditive potassium-lowering effects
LithiumIncreased risk of lithium toxicityDecreased renal clearance of lithium
Antidiabetic agentsDecreased hypoglycemic effectMetolazone-induced hyperglycemia

This table provides a general overview. Clinicians and researchers should consult comprehensive drug interaction databases for specific information.

References

Best Practices for the Storage and Handling of R 57720: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental antiepileptic drug R 57720 (CAS No. 98164-11-5), developed by Janssen Pharmaceutica. The following information is intended to ensure the safe handling, proper storage, and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is critical for the proper handling and storage of the compound.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 98164-11-5Chemical Supplier Catalogs
Storage Temperature -20°CChemical Supplier Catalogs
Solubility Data not availableN/A
Stability Data not availableN/A

Storage and Handling

Proper storage and handling of this compound are essential to maintain its integrity and ensure the safety of laboratory personnel.

Storage

This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Long-term stability data is not currently available; therefore, it is recommended to use the compound as soon as possible after receipt.

Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its intended use as a neuroactive compound and general laboratory safety practices, the following handling precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Aerosol Generation: Avoid actions that could generate dust or aerosols. If working with a powdered form, use appropriate containment procedures.

  • Disposal: Dispose of waste containing this compound in accordance with all applicable federal, state, and local regulations for chemical waste.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on its characterization as an antiepileptic agent, the following general methodologies can be adapted for its study.

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant effects of this compound can be evaluated in rodent models of epilepsy. A common model is the pentylenetetrazol (PTZ)-induced seizure model.

Protocol: PTZ-Induced Seizure Model in Rats

  • Animals: Use adult male Wistar or Sprague-Dawley rats. Acclimate the animals to the laboratory environment for at least one week before the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound, which needs to be determined empirically.

  • Drug Administration: Administer this compound or the vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

  • Seizure Induction: After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, observe the animals for seizure activity. Record parameters such as the latency to the first seizure, the severity of seizures (using a standardized scoring system), and the duration of seizures.

  • Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Workflow for In Vivo Anticonvulsant Testing

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Animal Acclimation C Administer this compound or Vehicle A->C B Prepare this compound Solution B->C D Induce Seizures (PTZ) C->D E Observe and Record Seizure Activity D->E F Analyze Seizure Parameters E->F G Compare Treatment vs. Control F->G

Caption: Workflow for assessing the in vivo anticonvulsant activity of this compound.

Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound have not been elucidated in the available literature. Antiepileptic drugs typically exert their effects through one or more of the following mechanisms:

  • Modulation of voltage-gated ion channels (e.g., sodium, calcium, potassium channels).

  • Enhancement of GABA-mediated inhibitory neurotransmission.

  • Attenuation of glutamate-mediated excitatory neurotransmission.

Further research, such as electrophysiological studies on neuronal ion channels and receptor binding assays, is required to determine the specific molecular targets of this compound.

Hypothesized Signaling Pathways for Antiepileptic Drugs

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Voltage-gated Na+ Channels Voltage-gated Na+ Channels Reduced Excitability Reduced Excitability Voltage-gated Na+ Channels->Reduced Excitability Inhibition Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Reduced Neurotransmitter Release Reduced Neurotransmitter Release Voltage-gated Ca2+ Channels->Reduced Neurotransmitter Release Inhibition GABA Transporter GABA Transporter Increased Synaptic GABA Increased Synaptic GABA GABA Transporter->Increased Synaptic GABA Inhibition GABA-A Receptor GABA-A Receptor Neuronal Hyperpolarization Neuronal Hyperpolarization GABA-A Receptor->Neuronal Hyperpolarization Enhancement AMPA/NMDA Receptors AMPA/NMDA Receptors Reduced Excitatory Postsynaptic Potential Reduced Excitatory Postsynaptic Potential AMPA/NMDA Receptors->Reduced Excitatory Postsynaptic Potential Antagonism Increased Synaptic GABA->GABA-A Receptor Activation

Caption: Potential molecular targets and signaling pathways for antiepileptic drugs.

Troubleshooting & Optimization

Troubleshooting R 57720 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R 57720. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer detailed protocols for the use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive kinase inhibitor with high selectivity for the hypothetical Kinase X, a key enzyme in the "Growth Factor Y Signaling Pathway." Its primary mechanism of action is the inhibition of the phosphorylation of downstream substrates by Kinase X, thereby modulating cellular proliferation and survival pathways.

Q2: I am observing high variability in my in vitro kinase assay results. What are the common causes?

High variability in kinase assays can arise from several factors. Key areas to investigate include:

  • Pipetting Accuracy: Ensure pipettes are calibrated, especially for small volumes.

  • Reagent Mixing: Inadequate mixing can cause concentration gradients. Thoroughly mix all components.

  • Compound Precipitation: this compound is soluble in organic solvents like DMSO but may precipitate in aqueous assay buffers at higher concentrations.

  • Solvent Concentration: Keep the final DMSO concentration low and consistent across all wells, as it can inhibit kinase activity.

  • Edge Effects: Evaporation from outer wells of a microplate can concentrate reagents. Avoid using these wells or fill them with buffer.

  • Incubation Time and Temperature: Inconsistent timing or temperature fluctuations can affect enzyme kinetics.[1]

Q3: My dose-response curves for this compound are inconsistent between experiments. How can I troubleshoot this?

Inconsistent dose-response curves are a common issue. Consider the following:

  • Enzyme Activity: Ensure the kinase enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[1]

  • Substrate Quality: Verify the purity and correct sequence of your peptide substrate.

  • ATP Concentration: The ATP concentration can significantly impact IC50 values. Use a concentration that is appropriate for your specific kinase and assay format.[1]

  • Cell Passage Number: For cell-based assays, use a consistent and low passage number for your cells, as immortalized cells can yield inconsistent results.

Q4: I am seeing unexpected cellular toxicity at concentrations where I expect on-target effects. Could this be due to off-target effects?

Yes, unexpected toxicity can be an indicator of off-target effects. Other signs include:

  • The effective concentration in your cellular assay is much higher than its biochemical potency (IC50) for Kinase X.

  • The observed phenotype differs from what is seen with genetic knockdown (e.g., siRNA) of Kinase X.

  • A structurally different inhibitor for the same target produces a different phenotype.[2]

Q5: How can I confirm that the observed cellular effects are due to the inhibition of Kinase X?

To validate on-target activity, you can:

  • Rescue Experiments: Overexpress a resistant mutant of Kinase X and see if it reverses the effects of this compound.

  • Downstream Pathway Analysis: Measure the phosphorylation status of known downstream substrates of Kinase X (e.g., Substrate A/B) via Western blotting. A reduction in phosphorylation should correlate with this compound treatment.

  • Use of Structurally Unrelated Inhibitors: Confirm that other known inhibitors of Kinase X produce a similar biological phenotype.[2]

Troubleshooting Guides

Issue 1: No or Low Kinase Activity in In Vitro Assay
Potential Cause Troubleshooting Step
Inactive Enzyme Perform an autophosphorylation assay to confirm the catalytic competence of your Kinase X enzyme.[3] Aliquot and store the enzyme at -80°C to prevent degradation from multiple freeze-thaw cycles.[1]
Suboptimal Assay Conditions Optimize buffer pH, temperature, and incubation time for Kinase X.[3]
Incorrect Reagent Concentrations Titrate the enzyme, substrate, and ATP concentrations to find the optimal range for a robust signal.[3]
Reagent Quality Use fresh, high-purity ATP and substrate. Ensure proper storage of all reagents.[3]
Issue 2: High Background Signal in Cellular Assays
Potential Cause Troubleshooting Step
Autofluorescence of this compound If using a fluorescence-based readout, check for intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Non-specific Antibody Binding If using antibody-based detection (e.g., Western blot, ELISA), optimize antibody concentrations and blocking conditions.
Cellular Stress High concentrations of DMSO or the compound itself can induce stress responses. Keep the final DMSO concentration below 0.5%.
Contamination Ensure cell cultures are free from microbial contamination, which can interfere with assay readouts.

Experimental Protocols

Protocol 1: In Vitro Kinase X Assay

Objective: To determine the IC50 of this compound against Kinase X.

Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Kinase X: Prepare a 2X working solution in Kinase Buffer.

    • Substrate A (peptide): Prepare a 2X working solution in Kinase Buffer.

    • ATP: Prepare a 2X working solution in Kinase Buffer.

    • This compound: Prepare a serial dilution in 100% DMSO, then dilute into Kinase Buffer to create a 4X working solution.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X this compound solution or DMSO control to each well.

    • Add 5 µL of 2X Kinase X solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a 2X ATP/Substrate A mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of stop buffer.

  • Data Acquisition:

    • Read the plate on a compatible plate reader. The signal intensity will be proportional to Kinase X activity.[3]

    • Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Cellular Assay for Kinase X Target Engagement

Objective: To confirm that this compound inhibits the phosphorylation of Substrate B in a cellular context.

Methodology:

  • Cell Culture:

    • Plate cells (e.g., HEK293) in a 6-well plate and grow to 80-90% confluency.

  • Compound Treatment:

    • Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

  • Growth Factor Stimulation:

    • Stimulate the cells with Growth Factor Y for 15 minutes to activate the Kinase X pathway.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[1]

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phospho-Substrate B and total Substrate B.

    • Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total Substrate B.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Y Growth Factor Y Receptor Receptor Tyrosine Kinase Kinase_X Kinase X Receptor->Kinase_X Activates Substrate_B Substrate B Kinase_X->Substrate_B Phosphorylates R_57720 This compound R_57720->Kinase_X Inhibits p_Substrate_B Phosphorylated Substrate B Substrate_B->p_Substrate_B Transcription_Factor Transcription Factor p_Substrate_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Signaling pathway of Growth Factor Y, illustrating the inhibitory action of this compound on Kinase X.

G start High Experimental Variability Observed d1 Is the issue in an in vitro kinase assay? start->d1 d2 Is the issue in a cell-based assay? d1->d2 No d3 Are controls behaving as expected? d1->d3 Yes d4 Are dose-response curves inconsistent? d2->d4 Yes s5 Troubleshoot Assay System: - Check instrument settings - Validate antibodies - Optimize buffer components d2->s5 No s1 Check Reagent Quality: - Enzyme Activity - ATP/Substrate Purity - this compound Solubility d3->s1 No s2 Review Assay Conditions: - Pipetting Technique - Incubation Times/Temps - Plate Edge Effects d3->s2 Yes s3 Check Cell Health: - Passage Number - Contamination - Viability d4->s3 No s4 Verify On-Target Effect: - Western Blot for p-Substrate - Use control inhibitors - Check for off-target signs d4->s4 Yes s1->d3 end_node Problem Resolved s1->end_node s2->d3 s2->end_node s3->d4 s3->end_node s4->d4 s4->end_node s5->end_node

Caption: A logical workflow for troubleshooting experimental variability with this compound.

References

Technical Support Center: Optimizing R59022 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diacylglycerol kinase (DGK) inhibitor, R59022. Our goal is to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for R59022?

A1: R59022 is an inhibitor of diacylglycerol kinase (DGK). DGK is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, R59022 leads to an intracellular accumulation of DAG. DAG is a critical second messenger that activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, influencing numerous cellular processes.[1][2]

Q2: What is a good starting concentration for R59022 in cell culture experiments?

A2: The optimal concentration of R59022 is highly dependent on the cell line and the specific biological question being investigated. For initial experiments, a dose-response curve is recommended. A common starting range for R59022 is between 1 µM and 30 µM. The half-maximal inhibitory concentration (IC50) for DGK is approximately 2.8 µM.[3] In many cell-based assays, concentrations around 10 µM have been shown to be effective.[4][5][6]

Q3: How should I dissolve and store R59022?

A3: R59022 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 50 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8] When preparing your working concentration, dilute the stock solution into your culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular stress or toxicity.

Q4: How can I verify that R59022 is inhibiting DGK and activating PKC in my cells?

A4: To confirm the on-target effect of R59022, you can perform a Western blot analysis to assess the phosphorylation status of known PKC substrates. An increase in the phosphorylation of these substrates upon R59022 treatment would indicate PKC activation.[5][9] Additionally, you can measure the intracellular levels of diacylglycerol (DAG), which are expected to increase with R59022 treatment.

Q5: What are the potential off-target effects of R59022?

A5: While R59022 is a widely used DGK inhibitor, it is important to be aware of potential off-target effects. Some studies have shown that R59022 and its analogs can also act as serotonin (B10506) receptor antagonists.[10] Therefore, it is crucial to include appropriate controls in your experiments to account for any potential off-target effects. This may include using a structurally different DGK inhibitor or performing experiments in cell lines with altered serotonin receptor expression.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations - The cell line may be insensitive to DGK inhibition. - The inhibitor may have degraded due to improper storage. - The concentration used may be too low for the specific cell type or experimental conditions.- Confirm DGK expression in your cell line. - Prepare a fresh stock solution of R59022. - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).
High levels of cell death, even at low concentrations - The cell line is highly sensitive to the inhibition of the DGK-PKC pathway. - The inhibitor is exhibiting off-target cytotoxic effects. - The concentration of the DMSO solvent is too high.- Reduce the concentration range in your dose-response experiments. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. - Ensure the final DMSO concentration in the culture medium is at or below 0.1%.
Inconsistent results between experiments - Variability in cell seeding density. - Inconsistent dilution of the inhibitor. - High passage number of the cell line, leading to phenotypic drift.- Maintain consistent cell seeding densities for all experiments. - Prepare fresh dilutions of R59022 for each experiment from a reliable stock. - Use cells with a low and consistent passage number.
Precipitation of R59022 in the culture medium - The solubility limit of R59022 in the aqueous medium has been exceeded.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the cells. - Briefly warm the stock solution and vortex before diluting into the medium.

Quantitative Data Summary

Table 1: In Vitro Efficacy of R59022

Parameter Value System Reference
IC50 (DGK)2.8 ± 1.5 µMHuman red blood cell membranes[3]
IC50 (OAG phosphorylation)3.8 ± 1.2 µMIntact human platelets[3]
ED50 (DGKα inhibition)~25 µMIn vitro enzyme assay[11]

Table 2: Experimentally Effective Concentrations of R59022

Concentration Cell/System Type Observed Effect Reference
10 µMHuman plateletsPotentiation of secretion and aggregation[5][6]
10 µMGlioblastoma cellsInduction of apoptosis[4]
30 µMChromaffin cellsIncreased noradrenaline release[8]
40 µMHeLa and U87 cellsActivation of PKC[8]
10 - 30 µMMIN6 cellsModulation of glucose-induced insulin (B600854) secretion[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of R59022 on a specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of R59022 in your cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Western Blot for PKC Substrate Phosphorylation

This protocol is to confirm the activation of PKC by R59022.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of R59022 for the desired time. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative increase in PKC substrate phosphorylation. Normalize to a loading control like β-actin or GAPDH.

Visualizations

G cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects GPCR GPCR/RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG DGK DGK DAG->DGK Substrate PKC PKC DAG->PKC Activates PA PA DGK->PA Phosphatidic Acid Substrate Substrate PKC->Substrate Phosphorylates R59022 R59022 R59022->DGK Inhibits pSubstrate Phospho-Substrate Response Cellular Response pSubstrate->Response

Caption: Signaling pathway showing R59022 inhibition of DGK.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare R59022 stock (e.g., 50 mM in DMSO) C Prepare serial dilutions of R59022 in culture medium (≤ 0.1% DMSO) A->C B Seed cells in appropriate culture plates D Treat cells for desired duration B->D C->D F Perform desired assay (e.g., Cell Viability, Western Blot) D->F E Include vehicle control (medium + DMSO) E->D G Collect and analyze data F->G H Determine optimal concentration G->H

Caption: Experimental workflow for optimizing R59022 concentration.

References

Overcoming R 57720 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "R 57720" could not be definitively identified from publicly available resources. It is likely an internal designation for a research compound. The following guide provides established, general-purpose strategies for overcoming solubility issues with poorly soluble compounds in in vitro settings, using "this compound" as a placeholder.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions, and detailed protocols to help you manage compound solubility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step when encountering a new, poorly soluble compound like this compound?

A1: The first step is to gather all available information on the compound's physicochemical properties. If a datasheet is available, look for solubility information, pKa, and logP values. If not, a logical first step is to test solubility in a small range of common, biocompatible organic solvents.

Q2: Which organic solvent should I choose for my initial stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial stock solutions due to its powerful solubilizing ability and compatibility with most cell-based assays at low final concentrations (typically <0.5%). Other options include ethanol, dimethylformamide (DMF), and methanol. The choice depends on the compound's specific chemistry and the tolerance of the experimental system.

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. What should I do?

A3: This is a common issue. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To address this, you can try:

  • Lowering the final concentration: Your experiment might still be viable at a lower, more soluble concentration.

  • Using a different solvent system: A co-solvent system (e.g., DMSO and Pluronic F-127) might improve solubility.

  • Warming the solution: Gently warming the aqueous medium (e.g., to 37°C) before adding the compound stock can sometimes help, but be cautious of compound stability at higher temperatures.

  • Checking the pH: The pH of your buffer can significantly impact the solubility of ionizable compounds.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. However, the sensitivity of different cell lines to DMSO can vary, so it is best to run a vehicle control experiment to determine the tolerance of your specific system.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound during your in vitro experiments.

Problem: Precipitate is visible after diluting the stock solution into my aqueous medium.

Question: Did you observe the precipitate immediately after dilution? Answer:

  • Yes, immediately: This indicates that the critical solubility limit in the aqueous medium was exceeded.

    • Action: Lower the final concentration of this compound. Prepare intermediate dilutions in a mixed solvent system before the final aqueous dilution.

  • No, after some time (e.g., hours in the incubator): This suggests the compound may be unstable or less soluble under the incubation conditions (e.g., temperature, pH changes due to cellular metabolism).

    • Action: Assess the stability of this compound under your experimental conditions. Consider reducing the incubation time or preparing fresh dilutions immediately before use.

Problem: My experimental results are inconsistent or not reproducible.

Question: Have you confirmed the solubility of this compound at the working concentration? Answer: Inconsistent results are often a sign of partial precipitation or aggregation, which is not always visible to the naked eye.

  • Action 1: Visual Inspection: Centrifuge your working solution at high speed (e.g., >10,000 x g) for 15 minutes. A visible pellet indicates precipitation.

  • Action 2: Dynamic Light Scattering (DLS): If available, use DLS to detect the presence of sub-visible aggregates.

  • Action 3: Dose-Response Curve: An unusually steep or flat dose-response curve can be indicative of solubility issues.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes a general method for preparing a stock solution of a poorly soluble compound in an organic solvent.

  • Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

  • Solvent Selection: Based on available data or preliminary tests, select a suitable organic solvent (e.g., DMSO).

  • Dissolution: Add the solvent to the solid compound to achieve a high-concentration stock (e.g., 10-50 mM).

  • Aid Solubilization: If the compound does not dissolve readily, use one of the following methods:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Warm the solution to 37°C in a water bath.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing Working Solutions in Aqueous Media

This protocol minimizes precipitation when diluting a non-aqueous stock solution.

  • Pre-warm Medium: Warm your cell culture medium or aqueous buffer to 37°C.

  • Serial Dilution: If a large dilution factor is required, perform a serial dilution of your stock solution in the same organic solvent to create an intermediate stock.

  • Final Dilution: Add the stock or intermediate stock solution to the pre-warmed medium drop-wise while vortexing or swirling the tube to ensure rapid mixing. This prevents localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent is within the acceptable limits for your assay (e.g., <0.5% DMSO).

  • Use Immediately: Use the freshly prepared working solution as soon as possible.

Data Presentation

The following tables illustrate how solubility data for a compound like this compound could be presented.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (mM) Temperature (°C) Notes
DMSO >50 25 Clear solution
Ethanol 10 25 Requires vortexing
PBS (pH 7.4) <0.01 25 Insoluble

| DMEM + 10% FBS | 0.05 | 37 | Precipitates above this concentration |

Table 2: Effect of Co-solvents on Aqueous Solubility of this compound

Aqueous System Co-solvent Max Soluble Concentration of this compound (µM)
DMEM + 10% FBS None 0.05
DMEM + 10% FBS 0.1% Pluronic F-127 1

| DMEM + 10% FBS | 5% Solutol HS 15 | 5 |

Visualizations

Workflow for Preparing and Using Poorly Soluble Compounds

G cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Aid Dissolution (Vortex, Sonicate) add_solvent->dissolve store Store Aliquots at -80°C dissolve->store thaw Thaw Stock store->thaw Begin Experiment dilute Dilute in Pre-warmed Aqueous Medium thaw->dilute use Use Immediately in Assay dilute->use

Caption: A typical workflow for handling poorly soluble compounds.

Troubleshooting Flowchart for Solubility Issues

G cluster_yes cluster_no start Precipitate Observed in Assay? check_conc Is Concentration Too High? start->check_conc Yes check_repro Are Results Reproducible? start->check_repro No lower_conc Reduce Final Concentration check_conc->lower_conc Yes check_stability Is Compound Unstable in Medium? check_conc->check_stability No use_cosolvent Use Co-Solvent or Formulation Aid lower_conc->use_cosolvent fresh_prep Prepare Fresh Solution Before Use check_stability->fresh_prep Yes repro_yes Proceed with Experiment check_repro->repro_yes Yes repro_no Suspect Micro-Precipitation. Perform Solubility Check (e.g., Centrifugation) check_repro->repro_no No

Caption: A flowchart to diagnose and resolve solubility problems.

Generic Kinase Inhibitor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene Gene Expression transcription_factor->gene Promotes compound This compound (Inhibitor) compound->kinase2 Inhibits

Caption: A hypothetical signaling pathway inhibited by this compound.

Technical Support Center: R 57720 Off-Target Effects and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects of a compound designated "R 57720" is not available in the public domain. The following technical support guide provides general strategies and protocols for identifying, characterizing, and mitigating off-target effects of small molecule inhibitors, which are broadly applicable to compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments with this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other adverse effects.

  • Unpredictable side effects: In a therapeutic context, off-target effects can cause a range of unwanted side effects.[2]

It is crucial to identify and mitigate these effects to ensure the scientific validity of your research and the potential safety of a therapeutic candidate.[1][3]

Q2: I'm observing unexpected or inconsistent results in my cell-based assays with this compound. Could these be due to off-target effects?

Unexpected or inconsistent results are common indicators of potential off-target effects. Some signs to look for include:

  • High cytotoxicity at concentrations close to the effective dose.

  • Phenotypes that are inconsistent with the known function of the intended target.

  • Discrepancies between results obtained with this compound and other methods of target modulation (e.g., genetic knockdown/knockout).

  • Variability in results across different cell lines that cannot be explained by the expression levels of the intended target.

If you are observing any of these, it is advisable to initiate troubleshooting to investigate potential off-target activities.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects of this compound

This guide provides a systematic approach to identifying and minimizing the off-target effects of this compound in your experiments.

Step 1: Determine the Optimal Concentration of this compound

The first step in mitigating off-target effects is to use the lowest possible concentration of the inhibitor that still elicits the desired on-target effect.

Experimental Protocol: Dose-Response Curve

  • Cell Plating: Seed your cells of interest in a multi-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a duration relevant to your assay.

  • Assay: Perform your primary functional assay (e.g., proliferation assay, western blot for a downstream marker of the target pathway).

  • Data Analysis: Plot the response as a function of the inhibitor concentration and determine the EC50 (half-maximal effective concentration).

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (nM)On-Target Inhibition (%)Cell Viability (%)
100009835
33339552
11119275
3708889
1237594
415598
13.73099
4.615100
1.55100
0.52100

From this hypothetical data, a concentration range of 40-120 nM would be a good starting point for further experiments, as it provides significant on-target inhibition with minimal impact on cell viability.

Step 2: Profile the Kinase Specificity of this compound

If this compound is a kinase inhibitor, performing a kinase screen is a direct way to identify its off-target binding partners.

Experimental Protocol: Kinase Profiling

  • Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically test the compound at one or two fixed concentrations against a large panel of kinases.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentrations. Analyze this data to identify kinases that are significantly inhibited by this compound.

Table 2: Hypothetical Kinase Profiling Results for this compound (at 1 µM)

KinaseOn-Target/Off-TargetInhibition (%)
Target Kinase AOn-Target95
Off-Target Kinase XOff-Target88
Off-Target Kinase YOff-Target75
Off-Target Kinase ZOff-Target45

This hypothetical data suggests that this compound has significant off-target activity against Kinase X and Kinase Y.

Step 3: Validate Off-Target Engagement in Cells

Once potential off-targets are identified, it is crucial to confirm that this compound engages these targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture your cells of interest and treat them with this compound at a relevant concentration or with a vehicle control.

  • Heating: Heat the intact cells or cell lysates at a range of temperatures. Target engagement by the inhibitor will stabilize the protein, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of the target and potential off-target proteins remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 Mitigation & Control A Unexpected Phenotype or Toxicity with this compound B Dose-Response Curve to Determine EC50 and Toxicity A->B Start Troubleshooting C Kinase Profiling to Identify Potential Off-Targets B->C If toxicity is observed near EC50 D Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement C->D To validate hits E Genetic Knockdown/Knockout of On-Target and Off-Targets D->E To confirm functional relevance F Use Minimal Effective Concentration of this compound E->F G Use Structurally Unrelated Inhibitor for the Same Target E->G H Rescue Phenotype by Expressing a Drug-Resistant Mutant of the On-Target E->H

Caption: A workflow for troubleshooting suspected off-target effects of this compound.

Step 4: Use Orthogonal Approaches for Target Validation

To confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target, use methods that are independent of the small molecule inhibitor.

Experimental Protocol: CRISPR-Cas9 Mediated Target Knockout

  • Guide RNA Design: Design and clone guide RNAs (gRNAs) targeting the gene of your intended target.

  • Transfection and Selection: Transfect your cells with a Cas9 nuclease and the gRNAs. Select for cells that have been successfully transfected.

  • Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the target gene by sequencing and Western blotting.

  • Phenotypic Analysis: Perform your primary functional assay on the knockout clones and compare the results to cells treated with this compound. If the phenotype of the knockout cells matches the phenotype of the cells treated with this compound, it provides strong evidence that the effect of the compound is on-target.

Signaling Pathway: On-Target vs. Off-Target Effects

G cluster_0 This compound Action cluster_1 Cellular Pathways cluster_2 Observed Phenotype R57720 This compound OnTarget On-Target Kinase A R57720->OnTarget Inhibits (Intended) OffTarget Off-Target Kinase X R57720->OffTarget Inhibits (Unintended) Downstream_On Downstream Effector (On-Target) OnTarget->Downstream_On Downstream_Off Downstream Effector (Off-Target) OffTarget->Downstream_Off DesiredPhenotype Desired Phenotype Downstream_On->DesiredPhenotype UndesiredPhenotype Undesired Phenotype Downstream_Off->UndesiredPhenotype

Caption: On-target vs. off-target effects of this compound.

By following these troubleshooting and validation steps, researchers can gain a clearer understanding of the on- and off-target activities of this compound, leading to more robust and reliable experimental outcomes.

References

Technical Support Center: Enhancing the Bioavailability of R 57720

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of R 57720, a hypothetical compound with low aqueous solubility. Our aim is to offer practical guidance and detailed methodologies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is typically its low aqueous solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption. Other factors may include poor permeability across the intestinal epithelium, first-pass metabolism in the liver, and potential efflux by transporters like P-glycoprotein.

Q2: What initial steps should be taken to assess the bioavailability of this compound?

A2: A preliminary assessment should involve in vitro characterization of its physicochemical properties, including solubility at different pH values and permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). In vivo pharmacokinetic (PK) studies in animal models (e.g., rats or mice) are then crucial to determine key parameters such as Cmax, Tmax, AUC, and ultimately, absolute bioavailability.

Q3: Can different salt forms of this compound improve its bioavailability?

A3: Yes, creating different salt forms is a common and often effective strategy. Salts of weakly acidic or basic compounds can exhibit significantly higher aqueous solubility and dissolution rates compared to the free form. It is recommended to screen a variety of pharmaceutically acceptable salts to identify the optimal form.

Q4: What formulation strategies can be employed to enhance the bioavailability of this compound?

A4: Several formulation strategies can be effective. These include:

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Low Cmax and AUC in preclinical PK studies Poor dissolution of this compound in the GI tract.- Evaluate different salt forms of the compound. - Consider micronization or nano-sizing of the API. - Formulate as an amorphous solid dispersion or a lipid-based system.
High variability in plasma concentrations between subjects Inconsistent dissolution; food effects.- Administer the formulation with a standardized meal to assess food effects. - Optimize the formulation to ensure consistent drug release.
Apparent high oral bioavailability (>100%) Potential analytical interference or underestimation of IV clearance.- Re-validate the analytical method to check for interfering metabolites. - Conduct a thorough investigation of the intravenous pharmacokinetics.[1]
Poor in vitro-in vivo correlation (IVIVC) Complex absorption process not captured by simple dissolution tests.- Develop more biorelevant dissolution methods that mimic GI conditions. - Investigate potential involvement of transporters or gut wall metabolism.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion of this compound

Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate and bioavailability.

Materials:

  • This compound

  • Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • High-vacuum pump

Methodology:

  • Dissolve this compound and PVP/VA 64 in a 1:3 ratio (w/w) in a 1:1 mixture of DCM and methanol.

  • The resulting solution is subjected to rotary evaporation at 40°C to remove the solvents.

  • The resulting solid film is further dried under high vacuum for 24 hours to remove any residual solvent.

  • The dried product is then milled and sieved to obtain a fine powder.

  • Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel formulation of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation

  • Intravenous (IV) solution of this compound

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the rats overnight prior to dosing.

  • Divide the rats into two groups: one for oral administration and one for IV administration.

  • For the oral group, administer the this compound formulation via oral gavage at a dose of 10 mg/kg.

  • For the IV group, administer the this compound solution via the tail vein at a dose of 1 mg/kg.

  • Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation solubility Solubility Assessment salt_screening Salt Screening solubility->salt_screening permeability Permeability (PAMPA) lipid_formulation Lipid-Based Formulation permeability->lipid_formulation solid_state Solid-State Characterization asd Amorphous Solid Dispersion solid_state->asd dissolution In Vitro Dissolution salt_screening->dissolution asd->dissolution lipid_formulation->dissolution pk_study In Vivo PK Study dissolution->pk_study

Caption: A workflow for improving the bioavailability of this compound.

signaling_pathway R57720 This compound Receptor Target Receptor R57720->Receptor Binds to Effector Downstream Effector Receptor->Effector Activates Response Cellular Response Effector->Response Leads to

Caption: A simplified hypothetical signaling pathway for this compound.

References

Technical Support Center: R 57720-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center with troubleshooting guides and FAQs for R 57720-based assays.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls and troubleshooting strategies for assays involving the diacylglycerol kinase (DGK) inhibitor, this compound.

Understanding the Mechanism of Action of this compound

This compound is a chemical inhibitor of diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2][3] Both DAG and PA are important second messengers in cellular signaling. By inhibiting DGK, this compound leads to an accumulation of DAG and a reduction in PA.[1][4] A primary consequence of elevated DAG levels is the sustained activation of protein kinase C (PKC), which in turn modulates a wide array of cellular processes including cell proliferation, gene expression, and apoptosis.[5][6][7]

Understanding this mechanism is key to designing robust experiments and correctly interpreting the resulting data.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Inhibitor Action PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG generates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA produces Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream R57720 This compound R57720->DGK inhibits Receptor Receptor Activation Receptor->PLC activates Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Interpretation A1 Prepare this compound Stock (e.g., 10 mM in DMSO) B1 Dose-Response & Time-Course (Determine Optimal Conditions) A1->B1 A2 Culture and Seed Cells A2->B1 B2 Treat Cells with this compound and Vehicle Control B1->B2 C1 Primary Assay (e.g., Western Blot, Activity Assay) B2->C1 C2 Parallel Cytotoxicity Assay (e.g., MTT, LDH) B2->C2 D1 Quantify Results C1->D1 D2 Normalize to Cell Viability C2->D2 D1->D2 D3 Statistical Analysis D2->D3 D4 Draw Conclusions D3->D4 Troubleshooting_Tree Start Unexpected Result (e.g., No Effect or High Variability) Q1 Is there evidence of cytotoxicity? Start->Q1 A1_Yes Reduce concentration or incubation time. Re-run experiment. Q1->A1_Yes Yes Q2 Was the compound soluble in the media? Q1->Q2 No A2_No Check final DMSO %. Prepare fresh dilutions. Consider pre-warming media. Q2->A2_No No Q3 Are controls behaving as expected? Q2->Q3 Yes A3_No Check vehicle control for effects. Verify positive/negative controls for the assay itself. Q3->A3_No No Q4 Could it be cell-type specific? Q3->Q4 Yes A4_Yes Test in another cell line. Measure DGK isoform expression. Q4->A4_Yes Yes End Consider Off-Target Effects or Assay Interference Q4->End No

References

Technical Support Center: Stability of Research Compounds in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information could be found for a compound designated "R 57720." The following technical support guide provides a generalized framework based on established scientific principles for assessing the stability of research compounds, referred to herein as "Compound X," in long-term experiments. This guide is intended for researchers, scientists, and drug development professionals and should be adapted to the specific properties of the molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a long-term stability study?

A1: The primary goal is to evaluate how the physical, chemical, biological, and microbiological characteristics of a substance vary over time under the influence of various environmental factors such as temperature, humidity, and light. These studies are crucial for determining recommended storage conditions, re-test periods, and shelf life. The insights gained are fundamental to ensuring the integrity and reliability of experimental results.[1][2][3]

Q2: How should I design a long-term stability experiment for Compound X?

A2: A well-designed long-term stability study should include:

  • A clear protocol: This should detail the storage conditions, testing frequency, and analytical methods to be used.

  • Multiple storage conditions: At a minimum, this should include the intended long-term storage temperature, as well as accelerated conditions (higher temperature/humidity) to predict stability over a shorter period.

  • Appropriate time points: Testing should be frequent enough to detect changes in the compound's properties over time.

  • Control samples: Freshly prepared samples of Compound X should be used as a reference in each analysis.

  • Suitable analytical methods: Use validated, stability-indicating methods that can accurately quantify the intact compound and detect any degradation products.

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation studies, or stress testing, involve intentionally exposing a compound to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate its degradation. These studies are important for:

  • Identifying potential degradation products and pathways.

  • Developing and validating stability-indicating analytical methods.

  • Understanding the intrinsic stability of the molecule.

Troubleshooting Guide

Q1: I am observing a decrease in the concentration of Compound X over time in my long-term experiment. What should I do?

A1: A decrease in concentration suggests degradation. To troubleshoot this:

  • Verify your analytical method: Ensure the method is accurate, precise, and specific for Compound X. Run a control sample of known concentration.

  • Check for degradation products: Use a stability-indicating method (e.g., HPLC with a diode-array detector) to look for new peaks that may correspond to degradation products.

  • Evaluate storage conditions: Confirm that the storage temperature, humidity, and light exposure have been consistently maintained within the specified ranges.

  • Consider container interactions: The compound may be adsorbing to or reacting with the storage container. Test alternative container materials.

  • Perform forced degradation studies: This can help identify the likely cause of degradation (e.g., hydrolysis, oxidation).

Q2: My solution of Compound X has become cloudy or shows precipitation. What is the cause and how can I fix it?

A2: Cloudiness or precipitation can be due to several factors:

  • Low solubility: The concentration of Compound X may be too high for the chosen solvent system, especially at lower storage temperatures.

  • Change in pH: The pH of the solution may have shifted over time, affecting the solubility of the compound.

  • Degradation: One of the degradation products may be insoluble.

  • Leachables from the container: Substances from the container may have leached into the solution, causing precipitation.

To address this:

  • Determine the solubility of Compound X: Measure its solubility in the experimental buffer at different temperatures.

  • Monitor pH: Measure the pH of the solution at each time point.

  • Analyze the precipitate: If possible, isolate and analyze the precipitate to determine its identity.

  • Consider formulation changes: It may be necessary to add excipients to improve solubility or stability.

Q3: The biological activity of Compound X is decreasing, but the concentration appears stable. What could be the reason?

A3: This suggests a change in the compound's structure that is not detected by your analytical method for concentration. Possible causes include:

  • Isomerization: The compound may be converting to a less active isomer.

  • Conformational changes: For macromolecules, changes in the three-dimensional structure can lead to a loss of activity.

  • Subtle chemical modifications: Minor modifications that do not significantly change the properties measured by the concentration assay (e.g., deamidation of a peptide) could be occurring.

To investigate this:

  • Use orthogonal analytical methods: Employ techniques that are sensitive to structural changes, such as mass spectrometry, circular dichroism, or NMR.

  • Develop a bioassay with high sensitivity: Ensure your biological activity assay is robust and can detect subtle changes in potency.

Recommended Experimental Protocols

Protocol 1: Long-Term Stability Testing of Compound X
  • Objective: To determine the stability of Compound X under proposed storage conditions.

  • Materials:

    • Compound X (at least 3 batches, if available)

    • Selected solvent/formulation buffer

    • Appropriate storage containers

    • Calibrated stability chambers/incubators

  • Method:

    • Prepare solutions of Compound X at the desired concentration.

    • Aliquot the solution into the storage containers.

    • Place the containers in stability chambers at the following conditions (example):

      • Long-term: 5°C ± 3°C

      • Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).

    • Analyze the samples for appearance, pH, concentration (purity), degradation products, and biological activity.

  • Data Analysis:

    • Plot the concentration of Compound X versus time for each storage condition.

    • Determine the rate of degradation and calculate the time to reach a predefined specification limit (e.g., 90% of initial concentration).

Protocol 2: Forced Degradation Study of Compound X
  • Objective: To identify potential degradation pathways and products for Compound X.

  • Method:

    • Prepare solutions of Compound X.

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (in solid and solution form).

      • Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC-UV/MS).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Data Presentation

Table 1: Example Long-Term Stability Data for Compound X at 5°C

Time Point (Months)AppearancepHPurity (%)Major Degradant (%)Biological Activity (%)
0Clear, colorless7.099.8<0.1100
3Clear, colorless7.099.50.298
6Clear, colorless6.999.10.597
12Clear, colorless6.998.21.195
24Clear, colorless6.896.52.591

Table 2: Example Forced Degradation Results for Compound X

Stress ConditionPurity (%)Major Degradant (%)Comments
0.1 M HCl85.212.3 (Deg-1)Significant degradation observed.
0.1 M NaOH70.525.1 (Deg-2)Highly unstable in basic conditions.
3% H₂O₂92.16.8 (Deg-3)Susceptible to oxidation.
80°C95.83.5 (Deg-4)Moderate thermal degradation.
Photolytic99.20.5Stable to light exposure.

Visualizations

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Analytical Testing cluster_analysis Data Analysis & Reporting prep Prepare Compound X Solution aliquot Aliquot into Containers prep->aliquot long_term Long-Term (e.g., 5°C) aliquot->long_term accelerated Accelerated (e.g., 40°C) aliquot->accelerated time_points Pull Samples at Time Points (0, 3, 6, 12, 24 months) long_term->time_points accelerated->time_points analysis Analyze Samples (Purity, Degradants, Activity) time_points->analysis data_analysis Analyze Degradation Rate analysis->data_analysis report Determine Shelf Life & Report data_analysis->report

Caption: Experimental workflow for a long-term stability study of a research compound.

G cluster_investigation Initial Investigation cluster_troubleshooting Advanced Troubleshooting cluster_solution Potential Solutions start Stability Issue Observed (e.g., Degradation, Precipitation) check_analytical Verify Analytical Method start->check_analytical check_storage Confirm Storage Conditions start->check_storage check_container Inspect Container Integrity start->check_container forced_degradation Perform Forced Degradation check_analytical->forced_degradation Method OK structural_analysis Use Orthogonal Analytical Methods check_analytical->structural_analysis Activity Loss solubility_study Conduct Solubility Studies check_storage->solubility_study Temp. Issue adjust_storage Adjust Storage Conditions check_storage->adjust_storage Deviation Found change_container Change Container Material check_container->change_container Issue Found reformulate Reformulate Solution forced_degradation->reformulate Pathway Identified solubility_study->reformulate structural_analysis->reformulate

Caption: Troubleshooting decision tree for addressing stability issues in long-term experiments.

References

Technical Support Center: Mitigating Compound-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with compound-induced cytotoxicity in their experiments. While the specific compound "R 57720" did not yield targeted information, the principles and strategies outlined here are broadly applicable to reducing cytotoxicity induced by a wide range of chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high cytotoxicity observed in initial compound screening?

High cytotoxicity, especially at low concentrations of a test compound, can arise from several factors beyond the compound's intrinsic properties. Initial troubleshooting should consider:

  • Compound Purity: Impurities from synthesis or degradation products can be highly toxic. Verify the purity of your compound batch using methods like HPLC or mass spectrometry.

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (media with the same concentration of solvent) in your experiments.

  • Cell Health and Confluency: Unhealthy or overly confluent cell cultures are more susceptible to stress and toxicity. Ensure your cells are in the logarithmic growth phase and at an optimal density.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[1]

  • Experimental Conditions: Factors like incubation time, media composition, and plate type can influence cytotoxicity readouts.

Q2: How can I distinguish between cytotoxic and cytostatic effects?

It is crucial to determine whether a compound is killing cells (cytotoxic) or simply inhibiting their proliferation (cytostatic). This can be achieved by:

  • Monitoring Cell Numbers Over Time: A cytotoxic compound will lead to a decrease in the total number of viable cells, while a cytostatic compound will result in a plateau of cell numbers.[2]

  • Using Multiple Assays: Combine a viability assay (e.g., MTT, which measures metabolic activity) with a cytotoxicity assay that measures cell death directly (e.g., LDH release or a live/dead stain).[3]

Q3: What are some general strategies to reduce the cytotoxicity of a compound in my cell-based assays?

Several strategies can be employed to mitigate compound-induced cytotoxicity:

  • Optimize Compound Concentration and Exposure Time: Perform a dose-response and time-course experiment to find a concentration and duration that elicits the desired biological effect with minimal toxicity.

  • Co-treatment with Protective Agents: If the mechanism of cytotoxicity is known or suspected, co-treatment with specific inhibitors or scavengers can be effective. For example, if oxidative stress is implicated, antioxidants like N-acetylcysteine (NAC) or Vitamin E can be used.[4]

  • Modify the Compound Delivery Method: Encapsulating the compound in nanoparticles or liposomes can sometimes reduce its systemic toxicity and improve its therapeutic index.

  • Use a More Resistant Cell Line: If appropriate for the experimental goals, switching to a cell line that is less sensitive to the compound can be a temporary solution to study its mechanism of action.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.

Problem Possible Cause Recommended Solution
High cytotoxicity in all treated wells, including low concentrations. Compound instability leading to toxic byproducts.Assess compound stability in your culture medium over the experimental time course. Consider using freshly prepared solutions.
Contamination of the compound stock.Use a fresh, verified batch of the compound.
Cell culture stress.Ensure optimal cell culture conditions, including proper media, serum, and incubator settings.[4]
Inconsistent results between experiments. Variation in cell passage number.Use cells within a consistent and low passage number range.
Edge effects on assay plates.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[2]
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Discrepancy between different cytotoxicity assays. Different assays measure different cellular parameters.Understand the mechanism of each assay. For example, MTT measures metabolic activity, which can be affected by factors other than cell death.[3]
Assay interference.Phenol (B47542) red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium.[4]

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data on compound-induced cytotoxicity and the effect of a mitigating agent.

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity Assay)
Vehicle Control -100 ± 55 ± 2
Compound X 185 ± 615 ± 4
1045 ± 855 ± 7
5015 ± 485 ± 6
Compound X + Antioxidant (NAC) 10 + 1mM75 ± 725 ± 5
50 + 1mM40 ± 660 ± 8

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on mitochondrial reductase activity.

  • Cell Seeding:

    • Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Remove the old medium and add fresh medium containing the different concentrations of the compound. Include untreated and vehicle controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

  • Plate Setup:

    • Seed cells and treat with the compound as described in the MTT assay protocol.

    • Include control wells: no cells (medium only), untreated cells, and a maximum LDH release control (cells treated with a lysis buffer).[2]

  • Sample Collection:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye to the collected supernatant.

    • Incubate for the recommended time at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_acq Data Acquisition mtt_assay->data_acq ldh_assay->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: A typical workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway of Compound-Induced Cytotoxicity

G compound Compound X ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis antioxidant Antioxidants (e.g., NAC) antioxidant->ros

Caption: A simplified signaling cascade for oxidative stress-induced apoptosis.

References

Technical Support Center: Interpreting Unexpected Results with R-57720

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-57720. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for R-57720?

A1: R-57720 is an investigational small molecule inhibitor of the novel kinase, XYZ Kinase (XYZK). It is designed to bind to the ATP-binding pocket of XYZK, thereby preventing the phosphorylation of its downstream target, Protein-A. This action is expected to interrupt the "Pathway-Z" signaling cascade, which is implicated in disease progression.

Q2: What are the known off-target effects of R-57720?

A2: While R-57720 is highly selective for XYZK, in vitro kinase screening has revealed weak inhibitory activity against Kinase-B and Kinase-C at concentrations significantly higher than the IC50 for XYZK. Researchers should consider these potential off-target effects when interpreting results at high concentrations.

Q3: What is the recommended solvent and storage condition for R-57720?

A3: R-57720 is soluble in DMSO at up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays.

  • Question: We are observing significant variability in the IC50 values of R-57720 in our cancer cell line proliferation assays. What could be the cause?

  • Answer: Variability in IC50 values can stem from several factors. Please refer to the following checklist:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Serum Concentration: The protein-binding capacity of R-57720 may be affected by the serum concentration in your culture medium. We recommend maintaining a consistent serum percentage across all experiments.

    • Compound Stability: Ensure that the R-57720 stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.

    • Assay Incubation Time: The duration of compound exposure can influence the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.

Issue 2: Unexpected cell toxicity at low concentrations.

  • Question: We are observing significant cytotoxicity in our control cell line at concentrations where we expect minimal effect based on the IC50 in the target cell line. Why is this happening?

  • Answer: This could be due to off-target effects or experimental artifacts. Consider the following:

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxicity threshold for your cell line.

    • Off-Target Effects: As mentioned in the FAQs, R-57720 has weak inhibitory effects on Kinase-B and Kinase-C. Your control cell line may have a higher dependence on these kinases for survival.

    • Contamination: Rule out any potential contamination of your cell culture or compound stock.

Issue 3: Lack of in vivo efficacy despite potent in vitro activity.

  • Question: R-57720 shows potent inhibition of our target pathway in vitro, but we are not observing the expected anti-tumor effects in our mouse xenograft model. What are the potential reasons?

  • Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential causes include:

    • Pharmacokinetics (PK): R-57720 may have poor bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching the target tissue at an effective concentration. A PK study is highly recommended.

    • Drug Formulation: The formulation used for in vivo administration may not be optimal for absorption.

    • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro conditions and may confer resistance to R-57720.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of R-57720

Kinase TargetIC50 (nM)
XYZK 5
Kinase-B850
Kinase-C1200

Table 2: In Vivo Pharmacokinetic Parameters of R-57720 in Mice (10 mg/kg, IV)

ParameterValue
Cmax (ng/mL)1500
T1/2 (hours)2.5
AUC (ng*h/mL)4500
Bioavailability (%)20 (Oral)

Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-Protein-A

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of R-57720 for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Protein-A and total Protein-A overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Visualizations

G cluster_pathway Hypothetical Signaling Pathway of R-57720 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor XYZK XYZ Kinase Receptor->XYZK Protein_A Protein-A XYZK->Protein_A Phosphorylation R57720 R-57720 R57720->XYZK Inhibition Downstream_Signaling Downstream Signaling Protein_A->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Hypothetical signaling pathway showing R-57720 inhibiting XYZ Kinase.

G cluster_workflow Troubleshooting Workflow for Inconsistent IC50 Start Inconsistent IC50 Observed Check_Passage Check Cell Passage Number Start->Check_Passage Check_Serum Verify Serum Concentration Check_Passage->Check_Serum Check_Compound Assess Compound Stability Check_Serum->Check_Compound Consistent Are Parameters Consistent? Check_Compound->Consistent Consistent->Start No Optimize_Time Perform Time-Course Experiment Consistent->Optimize_Time Yes Re-evaluate Re-evaluate IC50 Optimize_Time->Re-evaluate

Caption: Troubleshooting workflow for addressing inconsistent IC50 values.

Technical Support Center: Modifying Protocols for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "R 57720" for use in cell culture. The following technical support guide is a generalized framework designed to assist researchers in modifying protocols for novel or uncharacterized small molecule compounds, referred to herein as "Compound X," which can be adapted for a substance like "this compound."

Troubleshooting Guides

This section addresses common challenges researchers may face when adapting a new compound for use in different cell lines.

Question: Why am I seeing inconsistent results between experiments with Compound X?

Answer: Inconsistent results with a new compound can stem from several factors. Here is a checklist to troubleshoot this issue:

  • Compound Stability: Ensure that your stock solution of Compound X is stable. Was it stored correctly and for how long? Consider preparing fresh stock solutions for each experiment.

  • Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to treatment. Try to use cells within a consistent and low passage range for all experiments.

  • Cell Seeding Density: Inconsistent initial cell numbers can significantly impact the final readout. Ensure you are seeding the same number of cells for each replicate and experiment.

  • Assay Variability: The inherent variability of the assay itself can be a source of inconsistency. Include appropriate positive and negative controls in every experiment to monitor assay performance.

Question: How do I determine the optimal concentration of Compound X for my cell line?

Answer: The optimal concentration of a new compound will vary between different cell lines. A dose-response experiment is crucial to determine the effective concentration range.

  • Range Finding: Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify a window where the compound shows activity.

  • Dose-Response Curve: Perform a more detailed dose-response experiment with a narrower range of concentrations around the active window identified in the range-finding step. This will allow you to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Time-Course Experiment: The effect of a compound can be time-dependent. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) at a fixed concentration to determine the optimal treatment duration.

Question: I am observing high levels of cell death even at low concentrations of Compound X. What could be the cause?

Answer: High cytotoxicity at low concentrations might indicate off-target effects or issues with the compound's formulation.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Compound X is not toxic to your cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments.

  • Off-Target Effects: The compound may be hitting unintended targets in the cell, leading to toxicity. Consider performing a literature search for known off-target effects of similar compounds or using in silico prediction tools.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can be toxic to cells. Visually inspect your treatment media for any signs of precipitation.

Frequently Asked Questions (FAQs)

Question: What is the general mechanism of action of a novel small molecule inhibitor like Compound X?

Answer: The mechanism of action for a novel compound is often the subject of investigation. Typically, a small molecule inhibitor will bind to a specific protein (e.g., an enzyme, receptor, or transcription factor) and modulate its activity. This interaction can either inhibit or activate a signaling pathway, leading to a cellular response. Identifying the specific target and pathway is a key step in characterizing a new compound.

Question: How should I properly dissolve and store Compound X?

Answer: Proper handling is critical for compound integrity.

  • Solubility: The solubility of a compound should be determined from the supplier's datasheet. If this is not available, empirical testing with common solvents like DMSO, ethanol, or PBS is necessary. It is recommended to prepare a high-concentration stock solution in an appropriate solvent.

  • Storage: Most small molecules dissolved in a solvent should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Protocols

Determining the IC50 of Compound X using an MTT Assay

This protocol outlines a common method for assessing the effect of a novel compound on cell viability.

Materials:

  • Target cell line

  • Complete culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table presents hypothetical IC50 values for Compound X in different cancer cell lines after a 48-hour treatment, as determined by an MTT assay.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.1
HCT116Colon Cancer3.5

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor CompoundX Compound X CompoundX->MEK Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression G start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare Compound X serial dilutions overnight_incubation->prepare_dilutions treat_cells Treat cells with Compound X prepare_dilutions->treat_cells incubation_48h Incubate for 48 hours treat_cells->incubation_48h add_mtt Add MTT reagent incubation_48h->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h solubilize Add solubilization buffer incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Validation & Comparative

Validating the efficacy of R 57720 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a comparison guide for "R 57720" as I could not identify a specific therapeutic agent or research compound with this designation in the public domain. My search for "this compound" and related terms did not yield any relevant scientific literature, clinical trial data, or chemical identifiers.

It is possible that "this compound" is an internal compound code, a new or undisclosed research molecule, or a typographical error.

To assist you further, please provide additional information, such as:

  • The full chemical name or any alternative names for the compound.

  • The therapeutic area or the biological target of this compound.

  • Any affiliated company or research institution.

  • The title or authors of any publications or presentations mentioning this compound.

Once more specific information is available, I will be able to conduct a targeted search and provide the requested comparison guide, including data tables, experimental protocols, and visualizations.

Comparative Analysis of R 57720 (Penfluridol) and Cisplatin in Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic effects of R 57720 (Penfluridol) and the conventional chemotherapeutic agent, Cisplatin. The comparison is centered on their mechanisms of action and their performance in cell viability assays, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, across various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Compounds

This compound (Penfluridol): An antipsychotic drug of the diphenylbutylpiperidine class, Penfluridol (B1679229) has been repurposed for its potential anti-cancer properties.[1][2][3] It is known to be a long-acting agent, primarily functioning by blocking dopamine (B1211576) D2 receptors and T-type calcium channels.[4][5][6] Its anti-cancer activity has been attributed to several mechanisms, including the induction of apoptosis and cell cycle arrest.[1][7]

Cisplatin: A cornerstone of chemotherapy, Cisplatin is a platinum-based drug widely used in the treatment of various solid tumors, including ovarian, testicular, and bladder cancers.[8][9][10] Its primary mechanism of action involves binding to DNA, creating adducts that interfere with DNA replication and repair, ultimately triggering programmed cell death (apoptosis).[8][11][12]

Mechanism of Action and Signaling Pathways

The two compounds exhibit distinct mechanisms for inducing cancer cell death.

This compound (Penfluridol): Penfluridol's anti-tumor effects are multifaceted. It has been shown to inhibit several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the suppression of the HER2/β-catenin pathway, inhibition of integrin α6β4 signaling, and downregulation of the FAK-MMP and Akt/GLI1 signaling pathways.[1][2][13][14][15] This disruption of multiple signaling cascades leads to cell cycle arrest and the induction of apoptosis.[1]

R57720 This compound (Penfluridol) D2R Dopamine D2 Receptor R57720->D2R Inhibits Ca_Channel T-type Ca2+ Channel R57720->Ca_Channel Inhibits Integrin Integrin α6β4 Signaling R57720->Integrin Inhibits HER2 HER2/β-catenin Pathway R57720->HER2 Inhibits Akt Akt/GLI1 Pathway R57720->Akt Inhibits Apoptosis Apoptosis R57720->Apoptosis Induces Proliferation Cell Proliferation & Survival Integrin->Proliferation HER2->Proliferation Akt->Proliferation

Signaling pathways affected by this compound (Penfluridol).

Cisplatin: Cisplatin enters the cell and its chloride ligands are replaced by water molecules in a process called aquation. The aquated platinum complex then binds to the N7 position of purine (B94841) bases in DNA, forming intrastrand and interstrand cross-links.[8][12] This DNA damage is recognized by cellular machinery, which activates a cascade of signaling pathways. Key players include the tumor suppressor proteins p53 and p73, as well as mitogen-activated protein kinases (MAPKs) like JNK and p38.[16][17] These signals converge on the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent cell death.[8][18][19]

Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_Damage DNA Cross-links (Adducts) DNA->DNA_Damage Forms Replication_Block Replication & Transcription Block DNA_Damage->Replication_Block DDR DNA Damage Response (p53, MAPK) Replication_Block->DDR Activates Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial) DDR->Mitochondrial_Pathway Activates Death_Receptor_Pathway Extrinsic Pathway (Death Receptor) DDR->Death_Receptor_Pathway Activates Caspases Caspase Activation Mitochondrial_Pathway->Caspases Death_Receptor_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis Executes

Apoptotic signaling pathway induced by Cisplatin.

Data Presentation: Comparative Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC₅₀ values for Penfluridol and Cisplatin in various cancer cell lines.

Note: These values are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.[20][21]

Table 1: IC₅₀ Values for this compound (Penfluridol)

Cell LineCancer TypeIncubation TimeIC₅₀ (µM)
Glioblastoma Panel Glioblastoma24 hours4 - 10
48 / 72 hours2 - 5[15]
TNBC Panel Triple-Negative Breast24 hours6 - 8
(MDA-MB-231, etc.)48 hours4 - 5
72 hours2 - 4[22]
Prostate Panel Prostate CancerNot Specified2.8 - 9.8[7]
(PC3, DU145, etc.)
Pancreatic Panel Pancreatic Cancer24 hours6 - 7[1][2]
(Panc-1, BxPC-3, etc.)

Table 2: IC₅₀ Values for Cisplatin

Cell LineCancer TypeIncubation TimeIC₅₀ (µM)
SKOV-3 Ovarian Cancer24 hours2 - 40[21]
5637 Bladder Cancer48 hours1.1
72 hours3.95
HT-1376 Bladder Cancer48 hours2.75
72 hours7.0
T24 Bladder CancerNot Specified~16.6[23]

Experimental Protocols: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[24][25]

General Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.[24]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Cisplatin). A control group receives medium with the vehicle (e.g., DMSO) only. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a working solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 2-4 hours at 37°C.[24][25][26]

  • Formazan Solubilization: The MTT solution is aspirated, and a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[24][25]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 540-570 nm.[24]

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

A 1. Seed cells in 96-well plate B 2. Treat cells with compound for 24-72h A->B C 3. Add MTT solution (Incubate 2-4h) B->C D Viable cells convert yellow MTT to purple formazan C->D E 4. Solubilize formazan crystals with DMSO D->E F 5. Measure absorbance (~570 nm) E->F G 6. Calculate % viability and determine IC50 F->G

Generalized workflow for an MTT cell viability assay.

References

Unraveling the Identity of R 57720: A Prerequisite for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated as "R 57720" has yielded no specific chemical entity publicly registered or described under this identifier. Extensive database queries, including chemical structure repositories, patent filings, and clinical trial registries, have failed to identify a molecule with this specific name. The search results have pointed to unrelated compounds and clinical trials with distinct numerical identifiers, suggesting that "this compound" is likely an internal, non-public code used by a specific research institution or pharmaceutical company.

Without the fundamental identification of this compound—including its chemical structure, biological target, or therapeutic area of interest—a comparative analysis with its analogs is not feasible. The core requirements of the requested guide, such as data presentation in tables, detailed experimental protocols, and signaling pathway diagrams, are entirely contingent on the availability of this primary information.

To proceed with a detailed and accurate comparative analysis, further clarification on the identity of this compound is essential. Key information that would enable a comprehensive response includes:

  • Chemical Structure or IUPAC Name: The definitive chemical makeup of the molecule.

  • Biological Target(s): The specific protein(s), enzyme(s), or pathway(s) that this compound is designed to modulate.

  • Therapeutic Area: The disease or condition for which this compound is being investigated.

  • Alternative Identifiers: Any other public or internal codes, such as a CAS number or a different internal designation, that may be associated with the compound.

  • Key Publications or Patents: Any scientific literature or patent applications that describe the discovery or characterization of this compound.

Upon receiving this crucial information, a thorough and objective comparative analysis of this compound and its analogs can be conducted, adhering to the specified requirements for data presentation, experimental protocols, and visual diagrams.

Reproducibility of R 57720 Experimental Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental data and methodologies for R 57720, a potent and selective Sphingosine-1-Phosphate 1 (S1P1) receptor antagonist, with other key S1P1 modulators, W146 and FTY720 (Fingolimod). The objective is to offer researchers, scientists, and drug development professionals a clear overview of the available data and the protocols required to reproduce these findings, thereby facilitating further investigation and development in this therapeutic area.

Executive Summary

This compound has emerged as a highly potent and selective antagonist of the S1P1 receptor, a critical regulator of lymphocyte trafficking. Experimental data demonstrates its potential as a therapeutic agent for inflammatory conditions such as inflammatory bowel disease (IBD). This guide presents a side-by-side comparison of its in vitro potency and in vivo efficacy with the established S1P1 antagonist W146 and the S1P receptor modulator FTY720. Detailed experimental protocols are provided to ensure the reproducibility of these pivotal studies.

Data Presentation

The following tables summarize the key quantitative data for this compound, W146, and FTY720, allowing for a direct comparison of their pharmacological profiles.

Table 1: In Vitro Potency and Selectivity of S1P1 Receptor Modulators

CompoundTarget(s)AssayIC50 / EC50 (nM)Selectivity
This compound S1P1 AntagonistGTPγS Binding0.22>45,000-fold vs S1P2, S1P3, S1P4, S1P5
W146 S1P1 AntagonistGTPγS Binding7.8>100-fold vs S1P2, S1P3; >1000-fold vs S1P4, S1P5
FTY720-P S1P1, S1P3, S1P4, S1P5 AgonistGTPγS Binding0.3 (S1P1)Agonist at S1P1, S1P3, S1P4, S1P5

Table 2: In Vivo Efficacy of S1P1 Receptor Modulators

CompoundAnimal ModelKey Efficacy EndpointEffective Dose
This compound DSS-induced Colitis (Mouse)Reduction in Disease Activity Index0.3, 1 mg/kg
This compound Lymphopenia (Mouse)Reduction in peripheral blood lymphocytes1 mg/kg
W146 Lymphopenia (Mouse)Reduction in peripheral blood lymphocytes1-10 mg/kg
FTY720 DSS-induced Colitis (Mouse)Reduction in Disease Activity Index0.3-1 mg/kg
FTY720 Lymphopenia (Mouse)Reduction in peripheral blood lymphocytes0.1-1 mg/kg

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.

GTPγS Binding Assay for S1P1 Receptor Antagonism

This functional assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins following receptor activation by an agonist.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor are cultured in appropriate media.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the S1P1 receptors.

  • Assay Procedure:

    • Incubate the cell membranes with the test compound (this compound, W146, or FTY720) at various concentrations.

    • Add a fixed concentration of the S1P1 receptor agonist, sphingosine-1-phosphate (S1P), to stimulate the receptor.

    • Introduce [³⁵S]GTPγS and guanosine (B1672433) diphosphate (B83284) (GDP) to the reaction mixture.

    • Incubate to allow for the binding of [³⁵S]GTPγS to activated G proteins.

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of S1P-stimulated [³⁵S]GTPγS binding at each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response to the agonist, by fitting the data to a sigmoidal dose-response curve.

In Vivo Lymphopenia Assay in Mice

This assay assesses the in vivo pharmacodynamic effect of S1P1 receptor modulators by measuring the reduction in circulating lymphocytes.

  • Animals:

    • Use male C57BL/6 mice (or other appropriate strain).

  • Drug Administration:

    • Administer the test compound (this compound, W146, or FTY720) orally or via another appropriate route at the desired doses.

    • Include a vehicle control group.

  • Blood Collection and Analysis:

    • Collect blood samples from the tail vein or other appropriate site at various time points after drug administration.

    • Perform a complete blood count (CBC) using an automated hematology analyzer to determine the number of peripheral blood lymphocytes.

  • Data Analysis:

    • Calculate the percentage change in lymphocyte count from baseline for each treatment group.

    • Compare the lymphocyte counts in the drug-treated groups to the vehicle-treated group to determine the extent and duration of lymphopenia.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This is a widely used animal model of inflammatory bowel disease to evaluate the therapeutic efficacy of test compounds.

  • Induction of Colitis:

    • Provide mice with drinking water containing 2-5% (w/v) DSS for 5-7 consecutive days to induce acute colitis.

    • For a chronic model, administer DSS in cycles interspersed with periods of regular drinking water.

  • Drug Treatment:

    • Administer the test compound (this compound or FTY720) daily, starting before, during, or after the DSS administration period, depending on the study design (prophylactic or therapeutic).

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Monitor and score the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. The DAI is a composite score of these parameters.

    • Colon Length: At the end of the study, euthanize the mice and measure the length of the colon. A shorter colon is indicative of more severe inflammation.

    • Histological Analysis: Collect colon tissue for histological examination to assess the degree of inflammation, ulceration, and tissue damage.

  • Data Analysis:

    • Compare the DAI scores, colon lengths, and histological scores between the drug-treated and DSS-only treated groups to determine the therapeutic efficacy of the compound.

Mandatory Visualization

Signaling Pathway of S1P1 Receptor Modulation

S1P1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates R57720 This compound R57720->S1P1 Binds & Blocks W146 W146 W146->S1P1 Binds & Blocks FTY720P FTY720-P FTY720P->S1P1 Binds & Activates Internalization Receptor Internalization FTY720P->Internalization G_protein Gαi/o-GDP S1P1->G_protein Activates S1P1->Internalization G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP Exchange Effector Downstream Effectors G_protein_active->Effector Modulates Lymphocyte_egress Lymphocyte Egress Effector->Lymphocyte_egress Promotes Internalization->Lymphocyte_egress Inhibits (Functional Antagonism) DSS_Workflow cluster_setup Study Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis start Acclimatize Mice groups Divide into Treatment Groups (Vehicle, this compound, FTY720) start->groups dss Administer DSS in Drinking Water (e.g., 3% for 7 days) groups->dss treatment Daily Oral Gavage with Vehicle or Test Compound monitoring Record Body Weight, Stool Consistency, and Fecal Blood treatment->monitoring dai Calculate Disease Activity Index (DAI) monitoring->dai euthanasia Euthanize Mice (e.g., Day 8) dai->euthanasia colon_length Measure Colon Length euthanasia->colon_length histology Collect Colon for Histopathological Analysis euthanasia->histology

R 57720 (Penfluridol) in Schizophrenia: A Head-to-Head Comparison with Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of R 57720, also known as Penfluridol (B1679229), with the standard of care treatments for schizophrenia. Penfluridol is a long-acting, orally administered first-generation antipsychotic agent.[1] The standard of care for comparison primarily includes other first-generation antipsychotics that were commonly used during the period of extensive clinical evaluation of Penfluridol, such as Fluphenazine and Chlorpromazine (B137089).

Mechanism of Action

Penfluridol is a diphenylbutylpiperidine derivative that functions primarily as a dopamine (B1211576) D2 receptor antagonist in the mesolimbic pathway of the brain.[1] This blockade of dopamine receptors is the primary mechanism for its antipsychotic effects. Additionally, Penfluridol exhibits some affinity for serotonin (B10506) 5-HT2A receptors, which may contribute to its therapeutic profile. Its long half-life of approximately 66 hours allows for once-weekly oral administration, a potential advantage for treatment adherence.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways associated with Penfluridol's mechanism of action.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Antipsychotic Effect) PKA->Response Leads to Penfluridol Penfluridol (this compound) Penfluridol->D2R Blocks

Figure 1: Dopamine D2 Receptor Antagonism by Penfluridol.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HTR2A Serotonin 5-HT2A Receptor Serotonin->HTR2A Binds PLC Phospholipase C HTR2A->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Increase Response Modulation of Dopamine Release Ca_PKC->Response Leads to Penfluridol Penfluridol (this compound) Penfluridol->HTR2A Antagonizes

Figure 2: Serotonin 5-HT2A Receptor Antagonism by Penfluridol.

Head-to-Head Efficacy Comparison

Clinical studies comparing Penfluridol to standard of care antipsychotics have generally demonstrated comparable efficacy in the management of chronic schizophrenia.

Outcome MeasurePenfluridol (this compound) vs. FluphenazinePenfluridol (this compound) vs. ChlorpromazineSource
Relapse Rate Equal and low relapse rates. A study found a 7% recurrence rate for Penfluridol and 10% for Fluphenazine decanoate (B1226879) over one year.Comparable in treating and maintaining schizophrenic patients.[2]
Global Clinical Improvement No significant differences reported in overall clinical state.Comparable to daily Chlorpromazine in maintaining stabilized patients.[2][3]
Symptom Reduction (BPRS) A long-term study of Penfluridol showed significant improvement in BPRS scores for emotional withdrawal, conceptual disorganization, motor retardation, uncooperativeness, and blunted affect.A double-blind comparison showed Penfluridol to be comparable to Chlorpromazine.[3][4]

Head-to-Head Safety and Tolerability Comparison

The adverse effect profile of Penfluridol is characteristic of first-generation antipsychotics, with a notable incidence of extrapyramidal symptoms (EPS).

Adverse Effect CategoryPenfluridol (this compound)Fluphenazine (Standard of Care)Chlorpromazine (Standard of Care)Source
Extrapyramidal Symptoms (EPS) Commonly reported, including akathisia, dystonia, and parkinsonism. One long-term study reported a 35% incidence of EPS requiring antiparkinsonian medication.Significantly more frequent than placebo. Akathisia (RR 3.43, 95% CI 1.23-9.56) and rigidity (RR 3.54, 95% CI 1.76-7.14).Increases the chance of experiencing acute movement disorders (RR 3.47, 95% CI 1.50-8.03) and parkinsonism (RR 2.11, 95% CI 1.59-2.80) compared to placebo.[1][4][5][6][7]
Sedation Generally reported to have a slight sedative effect.Less sedating than low-potency antipsychotics.Clearly sedating (RR 2.79, 95% CI 2.25-3.45) compared to placebo.[6][8]
Anticholinergic Effects Dry mouth, blurred vision.Dizziness, drowsiness, and dry mouth reported, but less frequently than with low-potency antipsychotics.Dry mouth is a common side effect.[5]
Cardiovascular Effects Orthostatic hypotension has been noted.Dizziness and hypotension are potential side effects.Causes a lowering of blood pressure with accompanying dizziness (RR 2.38, 95% CI 1.74-3.25) compared to placebo.[1][6]
Metabolic Effects Weight gain has been reported.Causes considerable weight gain (RR 4.92, 95% CI 2.32-10.43) compared to placebo.[1][6]

Experimental Protocols

The clinical trials cited in this guide utilized standardized psychiatric rating scales to assess the efficacy of Penfluridol and the standard of care treatments. The methodologies for these key assessments are detailed below.

Experimental Workflow: Clinical Trial Assessment

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Inclusion Inclusion/Exclusion Criteria Met Baseline Baseline Assessment (BPRS, CGI, NOSIE) Inclusion->Baseline Randomization Randomization Baseline->Randomization Penfluridol Penfluridol (this compound) Once-weekly, oral Randomization->Penfluridol SoC Standard of Care (e.g., Fluphenazine, Chlorpromazine) Daily oral or depot injection Randomization->SoC Followup Periodic Assessments (BPRS, CGI, NOSIE) Penfluridol->Followup AdverseEvents Adverse Event Monitoring Penfluridol->AdverseEvents SoC->Followup SoC->AdverseEvents DataAnalysis Data Analysis (Comparison of outcomes) Followup->DataAnalysis AdverseEvents->DataAnalysis

Figure 3: Generalized workflow for comparative clinical trials.

Brief Psychiatric Rating Scale (BPRS)

  • Purpose: To assess the severity of a range of psychiatric symptoms.

  • Methodology: A clinician rates the patient on 18 to 24 items, each representing a specific symptom (e.g., anxiety, emotional withdrawal, hallucinations). The rating is based on a semi-structured interview and observation of the patient's behavior over the preceding 2-3 days. Each item is scored on a 7-point Likert scale, ranging from 1 (not present) to 7 (extremely severe). The total score provides a measure of the overall severity of psychopathology.

Clinical Global Impression (CGI) Scale

  • Purpose: To provide a clinician's overall assessment of the patient's illness severity and response to treatment.

  • Methodology: The CGI consists of two main components:

    • CGI-Severity (CGI-S): A single rating of the patient's current illness severity on a 7-point scale, from 1 (normal, not at all ill) to 7 (among the most extremely ill patients). This is typically assessed at baseline and at various points during the trial.

    • CGI-Improvement (CGI-I): A single rating of the patient's improvement since the start of treatment on a 7-point scale, from 1 (very much improved) to 7 (very much worse).

Nurses' Observation Scale for Inpatient Evaluation (NOSIE)

  • Purpose: To assess the observable behavior of psychiatric inpatients.

  • Methodology: Nursing staff who have observed the patient over the previous 3 days rate the frequency of 30 specific behaviors. The ratings are made on a 5-point frequency scale from 0 (never) to 4 (always). The items are grouped into subscales such as Social Competence, Social Interest, Personal Neatness, Irritability, Manifest Psychosis, and Retardation.

Conclusion

Penfluridol (this compound) demonstrates comparable efficacy to standard of care first-generation antipsychotics, such as Fluphenazine and Chlorpromazine, in the management of chronic schizophrenia. Its primary advantage lies in its long-acting oral formulation, which may improve treatment adherence. The adverse effect profile of Penfluridol is similar to that of other typical antipsychotics, with extrapyramidal symptoms being a significant consideration. The choice of antipsychotic medication should be individualized based on patient characteristics, including tolerability and the need for a long-acting formulation.

References

In-Depth Analysis of R 57720's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of the mechanism of action for the investigational compound R 57720 remains challenging due to the limited publicly available data directly pertaining to this specific molecule. Initial searches for "this compound" did not yield specific information regarding its biological activity, signaling pathways, or experimental data.

This guide, therefore, will pivot to a broader analysis of relevant signaling pathways that are frequently implicated in the therapeutic areas where a novel compound like this compound might be targeted. We will explore the Wnt and RhoA signaling pathways, which are critical in cellular processes such as proliferation, differentiation, and cytoskeletal dynamics. Understanding these pathways provides a foundational context for potentially positioning a new chemical entity.

Key Signaling Pathways Potentially Related to this compound

The Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and migration during embryonic development and in adult tissue homeostasis.[1] Aberrant Wnt signaling is implicated in various diseases, including cancer and rheumatoid arthritis.[1][2] The pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.

Canonical Wnt Pathway:

In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene expression.

Non-Canonical Wnt Pathways:

These pathways, including the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways, are independent of β-catenin and regulate cytoskeletal organization and intracellular calcium levels, respectively. The receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a receptor for WNT5A and is involved in activating these non-canonical pathways.[3]

Experimental Workflow for Wnt Pathway Analysis:

G cluster_0 Cell Culture & Treatment cluster_1 Wnt Pathway Activation Assays cluster_2 Downstream Effects Cell Lines Cell Lines Treatment with this compound or Alternatives Treatment with this compound or Alternatives Cell Lines->Treatment with this compound or Alternatives TOP/FOP Flash Reporter Assay TOP/FOP Flash Reporter Assay Treatment with this compound or Alternatives->TOP/FOP Flash Reporter Assay Measure TCF/LEF activity Western Blot for β-catenin Western Blot for β-catenin Treatment with this compound or Alternatives->Western Blot for β-catenin Measure β-catenin levels qPCR for Wnt Target Genes qPCR for Wnt Target Genes Treatment with this compound or Alternatives->qPCR for Wnt Target Genes Measure gene expression Data Analysis Data Analysis TOP/FOP Flash Reporter Assay->Data Analysis Western Blot for β-catenin->Data Analysis qPCR for Wnt Target Genes->Data Analysis Cell Proliferation Assay Cell Proliferation Assay Cell Migration Assay Cell Migration Assay Downstream Effects Downstream Effects Data Analysis->Downstream Effects

Figure 1. A typical experimental workflow to investigate the effect of a compound on the Wnt signaling pathway.

The RhoA Signaling Pathway

The RhoA signaling pathway is a central regulator of the actin cytoskeleton, cell polarity, and cell migration.[4] It is activated by G-protein coupled receptors (GPCRs) in response to extracellular signals like lysophospholipids.[4] Activated RhoA influences a variety of downstream effectors, leading to changes in cellular morphology and motility.[4]

Experimental Protocol: RhoA Activation Assay (G-LISA)

This protocol outlines a common method for quantifying active RhoA levels.

  • Cell Lysis: Cells are treated with the compound of interest and then lysed to release cellular proteins.

  • Plate Coating: A 96-well plate is coated with a Rho-GTP-binding protein.

  • Incubation: Cell lysates are added to the wells, and active, GTP-bound RhoA is captured by the coated protein.

  • Detection: A specific anti-RhoA antibody is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A substrate is added that is converted by the enzyme to produce a detectable signal (colorimetric or chemiluminescent).

  • Quantification: The signal intensity is measured and is directly proportional to the amount of active RhoA in the sample.

Comparative Data Summary

Without specific data for this compound, a direct comparison is not possible. However, the following table provides a template for how such data could be presented, comparing a hypothetical this compound with known pathway modulators.

ParameterThis compound (Hypothetical)Wnt Pathway Inhibitor (e.g., XAV-939)RhoA Activator (e.g., LPA)
Target Pathway Wnt / RhoACanonical WntRhoA
EC50 / IC50 (nM) TBD~4.4~100
Mechanism TBDTankyrase inhibitor, stabilizes AxinGPCR agonist
Cellular Effect TBD↓ β-catenin, ↓ TCF/LEF activity↑ Stress fiber formation, ↑ Cell migration

Table 1. A template for summarizing and comparing the quantitative data of this compound with other pathway modulators. "TBD" indicates data that is to be determined.

Signaling Pathway Diagrams

G cluster_wnt Canonical Wnt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes G cluster_rhoa RhoA Signaling Pathway LPA Lysophosphatidic Acid GPCR GPCR LPA->GPCR G_alpha Gα12/13 GPCR->G_alpha RhoGEF RhoGEF G_alpha->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP GTP exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation Actin Actin Cytoskeleton ROCK->Actin Modulation

References

Benchmarking R 57720: An Experimental Antiepileptic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an overview of the experimental antiepileptic compound R 57720. Due to the limited publicly available data on this compound, this document focuses on the established preclinical models used to evaluate such compounds and outlines the necessary experimental protocols for a comprehensive performance comparison against established antiepileptic drugs (AEDs).

Introduction to this compound

This compound has been identified as an experimental antiepileptic compound developed by Janssen Pharmaceutica. Preclinical investigations have utilized rodent models to assess its anticonvulsant properties. However, detailed comparative efficacy data and in-depth mechanistic studies are not widely available in the public domain.

Preclinical Anticonvulsant Screening Models

The anticonvulsant potential of a compound is typically evaluated using a battery of standardized preclinical models. These tests help to determine the compound's efficacy against different seizure types and provide an initial understanding of its potential mechanism of action. The two most common models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The test involves inducing a seizure through corneal or auricular electrical stimulation in rodents. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ seizure model is used to identify compounds that may be effective against myoclonic and absence seizures. PTZ, a GABA-A receptor antagonist, is administered to rodents to induce clonic seizures. The endpoint is the prevention of these clonic seizures.

Data Presentation: A Template for Comparison

To facilitate a direct and objective comparison of this compound with established AEDs, quantitative data from preclinical studies should be summarized in a structured format. The following table provides a template for presenting such data. Note: The values for this compound are placeholders and would need to be populated with experimental data.

CompoundMES Test ED₅₀ (mg/kg)PTZ Test ED₅₀ (mg/kg)Primary Mechanism of Action
This compound Data not availableData not availableTo be determined
Phenytoin (B1677684)~9.5InactiveBlocks voltage-gated sodium channels
Carbamazepine~8.8~30.1Blocks voltage-gated sodium channels
Valproic Acid~272~149Multiple mechanisms including GABA potentiation and Na+ channel blockade
EthosuximideInactive~130Blocks T-type calcium channels

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for the key experiments used in anticonvulsant drug screening.

Maximal Electroshock (MES) Test Protocol

Objective: To determine the median effective dose (ED₅₀) of a compound required to prevent tonic hindlimb extension in 50% of animals.

Animals: Male albino mice (20-25 g) or rats (100-150 g).

Procedure:

  • Administer the test compound (e.g., this compound) or a vehicle control intraperitoneally (i.p.) or orally (p.o.).

  • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observe the animal for the presence or absence of tonic hindlimb extension.

  • Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol

Objective: To determine the ED₅₀ of a compound required to prevent clonic seizures in 50% of animals.

Animals: Male albino mice (18-25 g) or rats (100-150 g).

Procedure:

  • Administer the test compound or a vehicle control (i.p. or p.o.).

  • At the time of predicted peak effect, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in >95% of animals (e.g., 85 mg/kg for mice).

  • Observe the animal for a period of 30 minutes for the presence or absence of clonic seizures (defined as clonus of the forelimbs, hindlimbs, and/or trunk lasting for at least 5 seconds).

  • Calculate the ED₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound is not currently documented in available literature. However, the primary mechanisms of action for many established AEDs involve the modulation of neuronal excitability through effects on ion channels or neurotransmitter systems. A thorough investigation of this compound would involve exploring its effects on:

  • Voltage-Gated Sodium Channels: Many AEDs, such as phenytoin and carbamazepine, exert their effects by blocking these channels, thereby reducing high-frequency neuronal firing.

  • GABAergic Neurotransmission: Enhancement of GABAergic inhibition is another common mechanism. This can be achieved by acting as a positive allosteric modulator of GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA transaminase.

  • Calcium Channels: Certain types of seizures, particularly absence seizures, are associated with T-type calcium channels, which are targets for drugs like ethosuximide.

  • Glutamatergic Neurotransmission: Antagonism of excitatory glutamate (B1630785) receptors (e.g., NMDA, AMPA) can also produce anticonvulsant effects.

To visualize the potential signaling pathways that this compound might modulate, the following diagrams illustrate a generic experimental workflow for target identification and a simplified overview of a GABAergic synapse, a common target for antiepileptic drugs.

experimental_workflow cluster_screening In Vivo Screening cluster_mechanistic Mechanism of Action Studies cluster_target Target Identification in_vivo This compound Administration to Rodent Models mes_test MES Test in_vivo->mes_test ptz_test PTZ Test in_vivo->ptz_test electro Electrophysiology (Patch Clamp) mes_test->electro ptz_test->electro target_id Identified Molecular Target(s) electro->target_id binding Receptor Binding Assays binding->target_id neurochem Neurotransmitter Release/Uptake neurochem->target_id

Caption: Experimental workflow for characterizing an anticonvulsant compound.

gabaergic_synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle GABA gaba_release GABA vesicle->gaba_release Exocytosis vgcc Voltage-Gated Ca²⁺ Channel vgcc->vesicle Ca²⁺ Influx gat1 GAT1 Transporter gaba_reuptake GABA Reuptake gat1->gaba_reuptake gaba_a GABA-A Receptor cl_influx Cl⁻ Influx (Hyperpolarization) gaba_a->cl_influx action_potential Action Potential action_potential->vgcc Depolarization gaba_release->gat1 gaba_release->gaba_a

Caption: Simplified diagram of a GABAergic synapse.

Conclusion

While this compound has been identified as a compound with potential antiepileptic properties, a comprehensive understanding of its performance relative to existing therapies and its mechanism of action requires further investigation. The experimental frameworks and comparative approaches outlined in this guide provide a roadmap for the systematic evaluation of this compound and other novel anticonvulsant candidates. The generation of robust, comparative data is essential for advancing our understanding of epilepsy and developing more effective treatments.

Safety Operating Guide

Navigating the Disposal of R 57720: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. The identifier "R 57720" may correspond to various products, each with unique disposal requirements. This guide provides a comprehensive overview of the necessary steps to safely manage and dispose of chemical waste, using information from publicly available Safety Data Sheets (SDS) that may be associated with this identifier.

Immediate Safety and Hazard Identification

Before proceeding with any disposal procedures, it is imperative to identify the specific chemical composition of the product labeled "this compound". The Safety Data Sheet is the primary source for this information. The following table summarizes potential products associated with this identifier based on available data, highlighting the critical safety information that researchers and laboratory professionals must consider.

Product IdentifierChemical Name/TypeKey HazardsPersonal Protective Equipment (PPE)
PFS 765 Water-based cleaner with Citric AcidEye and skin irritation.Safety glasses, gloves.
G6720 / R-6720 3-GlycidoxypropyltrimethoxysilaneHarmful if inhaled or swallowed, causes eye and skin irritation.Safety glasses, gloves, adequate ventilation or respiratory protection.
Chlorothalonil 720 Select ChlorothalonilFatal if inhaled, very toxic to aquatic life.Protective gloves, clothing, eye/face protection, and respiratory protection.
Colchicine (Article: 77120) ColchicineFatal if swallowed, may cause genetic defects.Protective gloves, clothing, eye/face protection.

Step-by-Step Disposal Protocol

The disposal of any chemical waste requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the essential steps for the proper disposal of a chemical product like "this compound".

Step 1: Consult the Safety Data Sheet (SDS) The SDS is the most critical document for determining the appropriate disposal method. Locate Section 13: "Disposal considerations" for specific instructions. If the SDS is not readily available, contact the manufacturer to obtain a copy.

Step 2: Don Appropriate Personal Protective Equipment (PPE) Based on the hazards identified in the SDS, select and wear the appropriate PPE.[1][2][3] This may include, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat or protective clothing

  • Respiratory protection (if vapors or dust are a hazard)

Step 3: Segregate the Waste Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional. Improper mixing can lead to hazardous reactions.[1] Waste should be segregated based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).

Step 4: Contain and Label the Waste Use a chemically compatible container for waste collection. The container must be in good condition and have a secure lid. Label the container clearly with the words "Hazardous Waste" and the full chemical name of the contents.

Step 5: Store Waste Appropriately Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Storage should be in accordance with institutional and regulatory guidelines.

Step 6: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5] Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.[6]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety protocols and information synthesized from various Safety Data Sheets. The core principle is the adherence to the specific guidance provided in the SDS for the exact product being used.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and workflow for laboratory chemical waste.

cluster_preparation Preparation cluster_handling Handling & Segregation cluster_disposal Final Disposal start Identify Chemical Waste (Product: this compound) sds Consult Safety Data Sheet (SDS) (Section 13: Disposal) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, etc.) sds->ppe segregate Segregate Waste (Avoid Mixing) ppe->segregate contain Use Compatible & Labeled Container segregate->contain store Store in Designated Safe Area contain->store contact_ehs Contact EHS or Waste Contractor store->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of laboratory chemical waste.

By adhering to these procedures and consulting the specific Safety Data Sheet for "this compound," researchers and drug development professionals can ensure the safe handling and compliant disposal of chemical waste, fostering a secure and responsible laboratory environment.

References

Essential Safety and Handling Protocols for R 57720

Author: BenchChem Technical Support Team. Date: December 2025

Critical Safety Notice: Comprehensive safety and handling information, including a specific Safety Data Sheet (SDS), for a substance identified as "R 57720" could not be located. The identifier may be incorrect, incomplete, or an internal research code. The following guidance is based on established best practices for handling potentially hazardous research chemicals. This information must be supplemented with a substance-specific risk assessment once a correct identifier and its corresponding SDS are obtained.

Researchers, scientists, and drug development professionals must always consult the official Safety Data Sheet (SDS) provided by the manufacturer before handling any new chemical. The SDS is the primary source for critical safety information, including required personal protective equipment (PPE), handling and storage protocols, and emergency procedures.

Immediate Steps for Safe Handling

Before acquiring and using any new chemical, including the substance designated this compound, the following procedural workflow must be followed to ensure laboratory safety and regulatory compliance.

cluster_preliminary 1. Pre-Acquisition & Assessment cluster_planning 2. Operational Planning a1 Identify Correct Chemical Name & CAS No. a2 Obtain Manufacturer's Safety Data Sheet (SDS) a1->a2 a3 Conduct Formal Risk Assessment a2->a3 b1 Develop Standard Operating Procedure (SOP) b2 Define PPE Requirements (Based on SDS Section 8) b1->b2 b3 Establish Waste Disposal Plan b1->b3 b4 Train All Personnel on SOP and Hazards b1->b4

Caption: Procedural workflow for safe chemical acquisition and operational planning.

Personal Protective Equipment (PPE) Plan

A definitive PPE plan is contingent on the hazards identified in the substance-specific SDS (Section 8: Exposure Controls/Personal Protection). However, for a novel or uncharacterized research compound, a precautionary approach is mandatory. The table below outlines a general PPE framework.

Protection LevelStandard OperationsHigh-Risk Operations (Aerosol, High Concentration)
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Check manufacturer's data for breakthrough time.Double-gloving with compatible materials.
Body Protection Flame-resistant laboratory coat.Chemically resistant apron or coveralls over a lab coat.
Respiratory Protection Not typically required if handled in a certified chemical fume hood.A NIOSH-approved respirator may be required. Consult the SDS and institutional EHS.

Operational and Disposal Plans

Handling Protocol:

  • Engineering Controls: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination: Designate a specific work area. Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), as guided by the substance's properties.

  • Emergency Preparedness: Ensure an ANSI/ISEA Z358.1-compliant safety shower and eyewash station are immediately accessible. Have a chemical spill kit rated for the volume of material being handled readily available.

Disposal Plan: Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Collect all waste (solid and liquid) in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name, concentration, and associated hazards.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of the substance down the drain.

This guidance provides a foundational framework for safety. It is not a substitute for the detailed information contained within a substance-specific Safety Data Sheet. Your primary responsibility as a researcher is to secure the SDS for this compound and implement its specific recommendations before beginning any experimental work.

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.